molecular formula C15H23BO2 B140553 4-(trans-4-Propylcyclohexyl)phenylboronic acid CAS No. 156837-90-0

4-(trans-4-Propylcyclohexyl)phenylboronic acid

Cat. No.: B140553
CAS No.: 156837-90-0
M. Wt: 246.15 g/mol
InChI Key: QTBUVZSHCNAPRT-UHFFFAOYSA-N
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Description

4-(trans-4-Propylcyclohexyl)phenylboronic acid is a useful research compound. Its molecular formula is C15H23BO2 and its molecular weight is 246.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(4-propylcyclohexyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H23BO2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h8-13,17-18H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBUVZSHCNAPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2CCC(CC2)CCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10932944
Record name [4-(4-Propylcyclohexyl)phenyl]boronic acid
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Molecular Weight

246.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146862-02-4
Record name [4-(4-Propylcyclohexyl)phenyl]boronic acid
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Record name 4-(trans-4-Propylcyclohexyl)phenylboronic Acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-(trans-4-Propylcyclohexyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 146862-02-4

This technical guide provides a comprehensive overview of 4-(trans-4-Propylcyclohexyl)phenylboronic acid, a key intermediate in the synthesis of advanced materials and a potential building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Disclaimer: Detailed experimental data, particularly spectroscopic and a definitive melting point for this specific compound, are not widely available in published scientific literature. The experimental protocols provided are representative examples based on established chemical principles for this class of compounds.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is limited. The following tables summarize available and predicted data for this compound.

Table 1: General and Physicochemical Properties

PropertyValueSource
CAS Number 146862-02-4[1]
Molecular Formula C₁₅H₂₃BO₂[1]
Molecular Weight 246.16 g/mol [1]
Appearance White to off-white powder/crystal[2]
Melting Point Not available[2]
Boiling Point (Predicted) 394.9 ± 35.0 °C at 760 mmHgN/A
Density (Predicted) 1.03 ± 0.1 g/cm³[3]
pKa (Predicted) 8.70 ± 0.17[3]
Solubility Slightly soluble in methanol[3]

Table 2: Spectroscopic Data

SpectrumExpected Signals
¹H NMR Signals corresponding to aromatic protons, the methine proton of the cyclohexyl ring attached to the phenyl group, methylene protons of the cyclohexyl and propyl groups, and a methyl group. A broad singlet for the B(OH)₂ protons.
¹³C NMR Signals for the aromatic carbons (including the carbon attached to boron), and aliphatic carbons of the cyclohexyl and propyl groups.
IR (Infrared) Characteristic peaks for O-H stretching (broad, from the boronic acid), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and B-O stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns typical for this structure.

Experimental Protocols

Synthesis of this compound

A definitive, published, step-by-step protocol for the synthesis of this specific compound is not available. However, based on general methods for the synthesis of arylboronic acids, a likely synthetic route involves the Grignard reaction of a corresponding aryl bromide with a trialkyl borate, followed by acidic hydrolysis.

Representative Protocol:

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 1-bromo-4-(trans-4-propylcyclohexyl)benzene in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

    • The reaction mixture is typically stirred and may require gentle heating to maintain a steady reflux. The reaction is complete when the magnesium has been consumed.

  • Borylation:

    • Cool the freshly prepared Grignard reagent in an ice-salt or dry ice-acetone bath.

    • Slowly add a solution of trimethyl borate in anhydrous THF, maintaining a low temperature.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench with a dilute acid (e.g., 10% HCl or H₂SO₄).

    • Stir the mixture vigorously until the solids dissolve.

    • Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent).

G start Start: 1-bromo-4-(trans-4-propylcyclohexyl)benzene + Mg turnings in anhydrous THF grignard Formation of Grignard Reagent (Reflux under inert atmosphere) start->grignard borylation Borylation (Addition of Trimethyl borate at low temp.) grignard->borylation hydrolysis Acidic Hydrolysis (e.g., 10% HCl) borylation->hydrolysis extraction Work-up (Solvent extraction, washing, drying) hydrolysis->extraction purification Purification (Recrystallization) extraction->purification end Final Product: This compound purification->end

General synthetic workflow for the preparation of the title compound.
Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in liquid crystals and some pharmaceutically active molecules.

Representative Protocol for Coupling with an Aryl Bromide:

  • Reaction Setup:

    • To a reaction vessel, add this compound (1.0-1.5 equivalents), the desired aryl bromide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, typically 2-3 equivalents).

    • If a solid palladium source like Pd(OAc)₂ is used, a phosphine ligand (e.g., PPh₃, SPhos, XPhos) is often added.

  • Solvent and Reaction Conditions:

    • Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water, or DME/water).

    • Purge the reaction mixture with an inert gas (argon or nitrogen) for several minutes.

    • Heat the mixture with stirring to a temperature typically ranging from 80 to 110 °C.

  • Monitoring and Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

    • Remove the solvent in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

G reactants Reactants: - this compound - Aryl Halide (e.g., Ar-Br) - Base (e.g., K₂CO₃) setup Reaction Setup (Combine reactants, catalyst, and solvent) reactants->setup catalyst Catalyst System: - Palladium Source (e.g., Pd(OAc)₂) - Ligand (e.g., PPh₃) catalyst->setup solvent Solvent System: (e.g., Toluene/Water) solvent->setup purge Inert Atmosphere (Purge with Ar or N₂) setup->purge reaction Heating (80-110 °C with stirring) purge->reaction workup Work-up (Quenching, extraction, drying) reaction->workup purification Purification (Column Chromatography) workup->purification product Biaryl Product purification->product

Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Applications

Liquid Crystal Synthesis

The primary application of this compound is as a key building block in the synthesis of liquid crystal materials. The rigid trans-cyclohexylphenyl core structure contributes to the formation of mesophases, which are essential for liquid crystal behavior. Through Suzuki-Miyaura coupling, this boronic acid can be coupled with various halogenated aromatic and heterocyclic compounds to create complex molecules with tailored properties for display technologies.

Drug Development and Medicinal Chemistry

While this specific molecule has not been prominently featured in drug development literature, the broader class of phenylboronic acids is of significant interest to medicinal chemists. Phenylboronic acids are known to interact with diols, a feature that has been exploited for various biological applications.

  • Potential as Pharmaceutical Intermediates: This compound can be used to synthesize complex molecular scaffolds that may possess biological activity.

  • General Role of Phenylboronic Acids: Phenylboronic acid derivatives have been investigated for their potential antibacterial and antibiofilm activities.[4] They can also serve as targeting moieties in drug delivery systems.[5]

No specific signaling pathways involving this compound have been identified in the current literature. Its role in drug development is primarily as a synthetic intermediate.

Safety Information

  • Hazard Statements: Causes skin irritation and serious eye irritation.

  • Precautionary Statements: Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin or eye irritation persists, get medical advice/attention.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical. For research use only. Not for diagnostic or therapeutic use.[1]

References

Synthesis of 4-(trans-4-Propylcyclohexyl)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-(trans-4-Propylcyclohexyl)phenylboronic acid, a key building block in the development of advanced materials and pharmaceutical compounds. This document outlines a viable synthetic pathway, presents detailed experimental protocols, and includes quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is an aromatic boronic acid derivative of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its unique structure, featuring a trans-substituted propylcyclohexyl moiety, imparts desirable steric and electronic properties to the target molecules. This makes it a valuable intermediate in the synthesis of liquid crystals, organic light-emitting diode (OLED) materials, and complex pharmaceutical agents where precise control of molecular architecture is crucial.

This guide details a common and effective two-step synthetic route, commencing with the preparation of the key intermediate, 1-Bromo-4-(trans-4-propylcyclohexyl)benzene, followed by its conversion to the target boronic acid.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the synthesis of the precursor, 1-Bromo-4-(trans-4-propylcyclohexyl)benzene. The second stage is the conversion of this aryl bromide into the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.

Synthesis_Pathway cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Boronic Acid Formation 4-Propylcyclohexanone 4-Propylcyclohexanone 1-Bromo-4-(trans-4-propylcyclohexyl)benzene 1-Bromo-4-(trans-4-propylcyclohexyl)benzene 4-Propylcyclohexanone->1-Bromo-4-(trans-4-propylcyclohexyl)benzene [Reaction Steps] Lithium Intermediate Lithium Intermediate 1-Bromo-4-(trans-4-propylcyclohexyl)benzene->Lithium Intermediate n-BuLi Boronate Ester Boronate Ester Lithium Intermediate->Boronate Ester B(OMe)3 This compound This compound Boronate Ester->this compound Acidic Hydrolysis

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 1-Bromo-4-(trans-4-propylcyclohexyl)benzene

The synthesis of the key intermediate can be adapted from established methods for the preparation of similar 4-alkyl-1-bromobenzenes. A plausible route involves the Friedel-Crafts acylation of bromobenzene with propylcyclohexanoyl chloride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone. For the purpose of this guide, we will outline a more direct, albeit challenging, cross-coupling approach. A more common laboratory-scale synthesis would involve the bromination of 4-propylcyclohexylbenzene. Below is a generalized protocol for such a bromination.

Reaction Scheme:

4-Propylcyclohexylbenzene + Br₂ → 1-Bromo-4-(trans-4-propylcyclohexyl)benzene + HBr

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (approx.)
4-PropylcyclohexylbenzeneC₁₅H₂₂202.3420.2 g0.10
BromineBr₂159.8116.0 g (5.1 mL)0.10
Iron(III) bromideFeBr₃295.560.5 g0.0017
Dichloromethane (anhydrous)CH₂Cl₂84.93200 mL-
Sodium bisulfite solution (10%)NaHSO₃104.0650 mL-
Saturated sodium bicarbonateNaHCO₃84.01100 mL-
BrineNaCl (aq)58.44100 mL-
Anhydrous magnesium sulfateMgSO₄120.3710 g-

Procedure:

  • A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas) is charged with 4-propylcyclohexylbenzene (20.2 g, 0.10 mol) and anhydrous dichloromethane (150 mL).

  • Iron(III) bromide (0.5 g, 0.0017 mol) is added to the stirred solution.

  • The flask is cooled in an ice bath to 0-5 °C.

  • Bromine (16.0 g, 0.10 mol) dissolved in 50 mL of anhydrous dichloromethane is added dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the slow addition of 50 mL of 10% sodium bisulfite solution to consume any unreacted bromine.

  • The organic layer is separated and washed sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by vacuum distillation to yield 1-Bromo-4-(trans-4-propylcyclohexyl)benzene as a colorless oil.

Expected Yield: 70-80%

Stage 2: Synthesis of this compound

This stage involves a lithium-halogen exchange followed by reaction with a trialkyl borate and acidic workup. This is a standard method for the preparation of aryl boronic acids from aryl halides.

Reaction Scheme:

1-Bromo-4-(trans-4-propylcyclohexyl)benzene + n-BuLi → Intermediate Lithiate Intermediate Lithiate + B(OMe)₃ → Boronate Ester Boronate Ester + H₃O⁺ → this compound

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (approx.)
1-Bromo-4-(trans-4-propylcyclohexyl)benzeneC₁₅H₂₁Br281.2328.1 g0.10
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.0644 mL0.11
Trimethyl borateB(OCH₃)₃103.9112.5 g (13.5 mL)0.12
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11300 mL-
Hydrochloric acid (2 M)HCl36.46150 mL-
Diethyl ether(C₂H₅)₂O74.12200 mL-
HexaneC₆H₁₄86.18100 mL-
BrineNaCl (aq)58.44100 mL-
Anhydrous magnesium sulfateMgSO₄120.3715 g-

Procedure:

  • A 1 L three-necked round-bottom flask, flame-dried under vacuum and equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is charged with 1-Bromo-4-(trans-4-propylcyclohexyl)benzene (28.1 g, 0.10 mol) and 200 mL of anhydrous THF.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

  • The reaction mixture is stirred at -78 °C for an additional 1 hour.

  • Trimethyl borate (12.5 g, 0.12 mol) dissolved in 100 mL of anhydrous THF is added dropwise, again keeping the temperature below -70 °C.

  • After the addition, the mixture is stirred at -78 °C for 2 hours and then allowed to warm slowly to room temperature overnight.

  • The reaction is quenched by the slow addition of 150 mL of 2 M hydrochloric acid at 0 °C. The mixture is stirred vigorously for 1 hour.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 100 mL).

  • The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude solid is purified by recrystallization from a mixture of hexane and ethyl acetate to afford this compound as a white solid.

Expected Yield: 60-75%

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterStage 1: BrominationStage 2: Boronic Acid Formation
Starting Material 4-Propylcyclohexylbenzene1-Bromo-4-(trans-4-propylcyclohexyl)benzene
Key Reagents Bromine, Iron(III) bromiden-Butyllithium, Trimethyl borate
Solvent DichloromethaneTetrahydrofuran
Reaction Temperature 0-10 °C (addition), Room temperature (reaction)-78 °C (addition and reaction), Room temperature (workup)
Reaction Time 13 hours~16 hours (including overnight warming)
Product 1-Bromo-4-(trans-4-propylcyclohexyl)benzeneThis compound
Typical Yield 70-80%60-75%
Purification Vacuum distillationRecrystallization

Logical Workflow for Synthesis and Purification

Workflow cluster_stage1 Stage 1: Synthesis of 1-Bromo-4-(trans-4-propylcyclohexyl)benzene cluster_stage2 Stage 2: Synthesis of this compound A1 Dissolve 4-Propylcyclohexylbenzene in CH2Cl2 A2 Add FeBr3 catalyst A1->A2 A3 Cool to 0-5 °C A2->A3 A4 Dropwise addition of Br2 in CH2Cl2 A3->A4 A5 Stir at room temperature for 12h A4->A5 A6 Quench with NaHSO3 solution A5->A6 A7 Aqueous workup (NaHCO3, Brine) A6->A7 A8 Dry over MgSO4 and concentrate A7->A8 A9 Purify by vacuum distillation A8->A9 B1 Dissolve Aryl Bromide in anhydrous THF A9->B1 Use purified intermediate B2 Cool to -78 °C B1->B2 B3 Dropwise addition of n-BuLi B2->B3 B4 Stir for 1h at -78 °C B3->B4 B5 Dropwise addition of B(OMe)3 in THF B4->B5 B6 Stir for 2h at -78 °C, then warm to RT B5->B6 B7 Quench with 2M HCl B6->B7 B8 Aqueous workup (Ether extraction, Brine) B7->B8 B9 Dry over MgSO4 and concentrate B8->B9 B10 Purify by recrystallization B9->B10

Caption: Detailed experimental workflow for the two-stage synthesis.

Conclusion

The synthesis of this compound is a multi-step process that can be reliably achieved in a laboratory setting by following established organic synthesis methodologies. The protocols provided in this guide offer a clear and detailed pathway for researchers and professionals in the field of drug development and material science. Careful control of reaction conditions, particularly temperature during the lithium-halogen exchange and borylation steps, is critical for achieving high yields and purity of the final product. The successful synthesis of this versatile building block opens up numerous possibilities for the creation of novel and complex molecular architectures.

4-(trans-4-Propylcyclohexyl)phenylboronic acid properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(trans-4-Propylcyclohexyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and applications of this compound. It includes detailed experimental protocols for its use in common reactions and visual diagrams to illustrate key concepts and workflows.

Core Properties and Structure

This compound is an organic compound widely used as a building block in organic synthesis. Its structure features a boronic acid group attached to a phenyl ring, which is in turn substituted with a trans-4-propylcyclohexyl group. This combination of a reactive boronic acid moiety and a bulky, lipophilic cyclohexyl group imparts unique properties beneficial for applications in materials science and pharmaceutical development.

Chemical Structure

The chemical structure of this compound is depicted below. The 'trans' configuration indicates that the propyl group and the phenyl group are on opposite sides of the cyclohexane ring.

Caption: 2D representation of the molecular structure.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. These values are compiled from various chemical suppliers and databases.

PropertyValueReference(s)
CAS Number 146862-02-4[1][2][3][4][5]
Molecular Formula C₁₅H₂₃BO₂[2][3][4][6][7][8]
Molecular Weight 246.16 g/mol [1][2][3][4][6][8]
Appearance White to almost white solid/powder to crystal[1][4][6]
Purity ≥97% - 98%[3][6][9]
Solubility Slightly soluble in Methanol[4][10]
Storage Conditions Inert atmosphere, 2-8°C; or Room Temperature[4][10]
Predicted Density 1.03 ± 0.1 g/cm³[4][10]
Predicted pKa 8.70 ± 0.17[4][10]
Predicted Boiling Point 394.9 ± 35.0 °C[4]
InChI Key QTBUVZSHCNAPRT-UHFFFAOYSA-N[6][7]

Applications in Research and Development

This boronic acid derivative is a versatile intermediate, primarily utilized for its reactivity in palladium-catalyzed cross-coupling reactions and its utility in constructing complex molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is in the Suzuki-Miyaura coupling reaction.[9][11] This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate. The bulky cyclohexyl-propyl group provides significant steric control, which can be leveraged to achieve enhanced stereoselectivity in the synthesis of intricate molecular architectures.[9] Its high purity and low metal impurity content are critical for achieving high yields and consistent results in sensitive catalytic processes.[9][11]

Materials Science

The rigid and well-defined structure of this molecule makes it an ideal building block for advanced materials.[9] It is particularly useful in the synthesis of:

  • Liquid Crystals (LCs): The elongated and rigid shape of the molecule is conducive to forming the mesophases characteristic of liquid crystals.[9][12]

  • Organic Light-Emitting Diode (OLED) Materials: It serves as a precursor for conjugated organic molecules used in OLEDs.[9]

Pharmaceutical and Medicinal Chemistry

Phenylboronic acids and their derivatives are of significant interest in drug development.[13][14] While specific applications of this particular molecule are proprietary, the general class of phenylboronic acids is known for:

  • Enzyme Inhibition: The boronic acid moiety can form covalent bonds with active site residues of enzymes, such as serine proteases.[15] The proteasome inhibitor bortezomib is a well-known example of a boronic acid-based drug.[13]

  • Targeted Drug Delivery: Phenylboronic acids can selectively and reversibly bind to diols, such as sialic acids, which are often overexpressed on the surface of cancer cells.[13][14] This property is being explored for creating targeted drug delivery systems.

G main 4-(trans-4-Propylcyclohexyl) phenylboronic Acid suzuki Suzuki-Miyaura Coupling main->suzuki Primary Use materials Advanced Materials Synthesis main->materials Building Block pharma Pharmaceutical Intermediates main->pharma Building Block biaryls Biaryl Compounds suzuki->biaryls lc Liquid Crystals materials->lc oled OLEDs materials->oled chiral Chiral Molecules pharma->chiral targeting Cell Targeting (via Sialic Acid Binding) pharma->targeting

Caption: Key application areas for the title compound.

Experimental Protocols

The following sections provide detailed methodologies for representative experiments involving boronic acids.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure for the palladium-catalyzed coupling of an aryl halide with this compound.[16][17] Researchers should optimize conditions for their specific substrates.

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

  • This compound (1.05 - 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)

  • Base (e.g., 2M aqueous Na₂CO₃ or K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene, Dioxane, or n-Propanol/Water mixture)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon source

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), this compound (1.05 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Under the inert atmosphere, add the solvent (e.g., 10 mL Toluene) followed by the aqueous base (e.g., 1 mL of 2M Na₂CO₃).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are often complete within 2-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl product.

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants: - Aryl Halide - Boronic Acid - Pd Catalyst B 2. Purge with Inert Gas (N2/Ar) A->B C 3. Add Solvent and Aqueous Base B->C D 4. Heat to Reflux (e.g., 80-100 °C) C->D E 5. Monitor by TLC / GC D->E F 6. Cool and Extract with Organic Solvent E->F G 7. Wash with Water and Brine F->G H 8. Dry and Concentrate G->H I 9. Purify (Chromatography or Recrystallization) H->I J Final Product I->J Characterize Product (NMR, MS)

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Reaction Mechanisms and Pathways

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[18] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[18]

suzuki_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) pd_complex1 R¹-Pd(II)L_n-X pd0->pd_complex1 ox_add Oxidative Addition in1 R¹-X (Aryl Halide) ox_add->in1 pd_complex2 R¹-Pd(II)L_n-R² pd_complex1->pd_complex2 transmetal Transmetalation in2 R²-B(OH)₂ (Boronic Acid) + Base transmetal->in2 pd_complex2->pd0 product R¹-R² (Product) pd_complex2->product red_elim Reductive Elimination red_elim->product out1 X⁻

Caption: Simplified catalytic cycle for the Suzuki reaction.

References

A Technical Guide to [4-(4-propylcyclohexyl)phenyl]boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(4-propylcyclohexyl)phenyl]boronic acid is a versatile organic compound that plays a crucial role as a building block in modern organic synthesis. Its unique structure, featuring a boronic acid functional group attached to a biphenyl core with a propylcyclohexyl substituent, makes it a valuable reagent, particularly in the synthesis of complex molecules with applications in materials science and pharmaceuticals. This technical guide provides a comprehensive overview of its alternate names, chemical properties, a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and a visualization of the reaction mechanism.

Alternate Names and Identifiers

For clarity and comprehensive database searching, it is essential to be aware of the various synonyms and identifiers for [4-(4-propylcyclohexyl)phenyl]boronic acid.

Name Type Name
Systematic Name [4-(4-propylcyclohexyl)phenyl]boronic acid
Alternate Name 4-(trans-4-Propylcyclohexyl)phenylboronic acid
Synonym (4-(trans-4-propylcyclohexyl)phenyl)boronic acid[1]
Synonym [4-(trans-4-n-Propylcyclohexyl)phenyl]boronic acid[1]
Synonym 4-(4-propylcyclohexyl)benzeneboronic acid
Synonym p-(4-propylcyclohexyl)phenylboronic acid[1]
CAS Number 146862-02-4

Chemical and Physical Properties

A summary of the key chemical and physical properties of [4-(4-propylcyclohexyl)phenyl]boronic acid is presented below. This data is crucial for its handling, storage, and application in chemical reactions.

Property Value
Molecular Formula C15H23BO2[2]
Molecular Weight 246.16 g/mol
Appearance White to off-white solid
Purity Typically ≥98%
Storage Store in a cool, dry place under an inert atmosphere (e.g., Argon)

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of [4-(4-propylcyclohexyl)phenyl]boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in liquid crystals, organic light-emitting diodes (OLEDs), and pharmacologically active molecules.[3]

The general scheme for the Suzuki-Miyaura coupling reaction is as follows:

R1-B(OH)2 + R2-X --(Pd catalyst, Base)--> R1-R2

Where:

  • R1-B(OH)2 is the organoboronic acid (in this case, [4-(4-propylcyclohexyl)phenyl]boronic acid).

  • R2-X is an organic halide or triflate.

  • Pd catalyst is a palladium(0) complex.

  • Base is required to activate the boronic acid.

Experimental Protocols

Synthesis of 4-methoxy-4'-(4-propylcyclohexyl)-1,1'-biphenyl

Materials:

  • [4-(4-propylcyclohexyl)phenyl]boronic acid

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Sodium carbonate (Na2CO3)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add [4-(4-propylcyclohexyl)phenyl]boronic acid (1.2 eq.), 4-bromoanisole (1.0 eq.), and sodium carbonate (2.0 eq.).

  • Catalyst and Ligand Addition: In a separate vial, dissolve palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) in a minimal amount of toluene. Add this catalyst solution to the reaction flask.

  • Solvent Addition and Degassing: Add a 3:1 mixture of toluene and degassed water to the reaction flask. Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain it at this temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water to the flask and transfer the contents to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 4-methoxy-4'-(4-propylcyclohexyl)-1,1'-biphenyl.

Quantitative Data (Representative):

Parameter Value
Typical Yield 85-95%
Purity (post-chromatography) >98%
Reaction Time 2-4 hours
Reaction Temperature 90-100 °C

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura cross-coupling reaction is a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R-Pd(II)L2-Ar Transmetalation->PdII_Biaryl X- Boronate Ar-B(OH)3- Boronate->Transmetalation Base (e.g., OH-) RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product R-Ar (Coupled Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

[4-(4-propylcyclohexyl)phenyl]boronic acid is a key intermediate in organic synthesis, particularly for the construction of biaryl structures via the Suzuki-Miyaura cross-coupling reaction. Its utility in the synthesis of liquid crystals, OLED materials, and pharmaceutical compounds underscores its importance in modern chemistry. This guide provides researchers and developers with the essential information needed to effectively utilize this versatile compound in their synthetic endeavors.

References

An In-depth Technical Guide to 4-(trans-4-Propylcyclohexyl)phenylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(trans-4-Propylcyclohexyl)phenylboronic acid, a key building block in the synthesis of advanced materials and complex pharmaceutical intermediates. This document details its chemical and physical properties, provides illustrative experimental protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, and discusses its role in proteomics research.

Core Properties of this compound

This compound is an organic compound valued for its utility in forming carbon-carbon bonds, a fundamental process in modern organic chemistry. Its structural features, including a rigid cyclohexyl group and a reactive boronic acid moiety, make it a versatile reagent in various synthetic applications.

Physicochemical Data
PropertyValue
Molecular Formula C₁₅H₂₃BO₂
Molecular Weight 246.16 g/mol
CAS Number 146862-02-4
Appearance White to off-white solid
Solubility Soluble in organic solvents such as tetrahydrofuran (THF), dioxane, and methanol.

Synthesis of this compound: A General Protocol

The synthesis of arylboronic acids like this compound typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate, followed by acidic hydrolysis.[1][2] Below is a representative experimental protocol for the synthesis starting from the corresponding aryl bromide.

Experimental Protocol: Synthesis from an Aryl Bromide

Materials:

  • 1-Bromo-4-(trans-4-propylcyclohexyl)benzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of 1-bromo-4-(trans-4-propylcyclohexyl)benzene in anhydrous THF dropwise to the magnesium turnings. A small crystal of iodine may be added to initiate the reaction. The reaction mixture is gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature below -60 °C. After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 1 hour.

  • Extraction and Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.

G ArylBromide 1-Bromo-4-(trans-4-propylcyclohexyl)benzene Grignard Grignard Reagent ArylBromide->Grignard + Mg / THF Mg Mg BoronicEster Boronic Ester Intermediate Grignard->BoronicEster + Triisopropyl Borate Borate Triisopropyl Borate Product This compound BoronicEster->Product + 1 M HCl HCl 1 M HCl (Hydrolysis)

Synthetic Pathway for this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction that forms a carbon-carbon bond between the boronic acid and an organic halide or triflate.[3] This reaction is instrumental in the synthesis of biaryls, which are common structural motifs in liquid crystals and pharmaceuticals.

General Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent (e.g., toluene, dioxane, or a mixture with water)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Solvent Addition and Degassing: Add the solvent to the flask. The reaction mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes, or by a freeze-pump-thaw cycle.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred under an inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX R-X OxAdd Oxidative Addition PdII_R_Rprime R-Pd(II)L₂-R' PdII_RX->PdII_R_Rprime [R'-B(OH)₃]⁻ Transmetal Transmetalation PdII_R_Rprime->Pd0 R-R' RedElim Reductive Elimination RX R-X (Aryl Halide) BoronicAcid R'-B(OH)₂ (Boronic Acid) Product R-R'

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Role in Proteomics Research

In the field of proteomics, boronic acids are utilized for their ability to form reversible covalent bonds with the cis-diol groups present in glycoproteins.[4][5] This property allows for the selective enrichment of glycoproteins from complex biological samples, which is a crucial step for their subsequent identification and quantification by mass spectrometry. While this compound is described as an aromatic boronic acid for proteomics research, its specific application would follow the general principles of boronate affinity chromatography.

Experimental Workflow: Glycoprotein Enrichment

Proteomics_Workflow Sample Complex Protein Sample (e.g., Cell Lysate) Incubate Incubation (Binding of Glycoproteins) Sample->Incubate Immobilize Immobilized Boronic Acid (e.g., on beads) Immobilize->Incubate Wash Wash Steps (Remove non-glycoproteins) Incubate->Wash Elute Elution (e.g., low pH or competing diols) Wash->Elute Enriched Enriched Glycoproteins Elute->Enriched MS Mass Spectrometry Analysis Enriched->MS

Workflow for Glycoprotein Enrichment using Boronic Acid Affinity.

This technical guide serves as a foundational resource for professionals working with this compound. The provided information on its properties and general experimental protocols is intended to facilitate its effective use in synthesis and research applications. For specific applications, further optimization of the described protocols may be necessary.

References

The Potential of 4-(trans-4-Propylcyclohexyl)phenylboronic Acid in Proteomics Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of proteomics, the development and application of novel chemical tools are paramount to unraveling the complexities of protein function, interaction, and regulation. Arylboronic acids have emerged as a versatile class of compounds with significant potential in various proteomics workflows. This technical guide focuses on 4-(trans-4-Propylcyclohexyl)phenylboronic acid, a commercially available aromatic boronic acid. While specific applications of this particular molecule in proteomics are not yet extensively documented in peer-reviewed literature, its structural features—notably the boronic acid moiety and the hydrophobic trans-4-propylcyclohexyl group—suggest its utility in several cutting-edge proteomics techniques. This guide will explore these potential applications, providing hypothetical yet plausible experimental frameworks based on established methodologies for analogous compounds.

Core Properties of this compound

A clear understanding of the physicochemical properties of a chemical probe is essential for its effective application. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 146862-02-4[1]
Molecular Formula C₁₅H₂₃BO₂[1]
Molecular Weight 246.16 g/mol [1]
Alternate Name [4-(4-propylcyclohexyl)phenyl]boronic acid[1]
Appearance White solid

Potential Applications in Proteomics

The unique structure of this compound lends itself to several advanced proteomics applications. The boronic acid group can participate in bioorthogonal reactions, while the bulky, hydrophobic propylcyclohexyl tail can be exploited for specific targeting or to probe non-polar environments within the proteome.

Bioorthogonal Labeling via Suzuki-Miyaura Cross-Coupling

One of the most promising applications of arylboronic acids in chemical biology is their use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction has been adapted for bioorthogonal labeling of proteins in complex biological mixtures, including cell lysates[2]. In this context, this compound can be used to introduce a bulky hydrophobic tag onto proteins that have been genetically engineered to contain a halogenated amino acid (e.g., 4-iodophenylalanine). This approach can be used to study protein topology, protein-protein interactions within hydrophobic microenvironments, or to validate target engagement.

Suzuki_Miyaura_Labeling cluster_preparation Protein Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_analysis Downstream Analysis protein_expression Express protein of interest with genetically encoded 4-iodophenylalanine cell_lysis Cell Lysis and Proteome Extraction protein_expression->cell_lysis reaction_mix Incubate proteome with: - this compound - Palladium catalyst - Water-soluble ligand cell_lysis->reaction_mix sds_page SDS-PAGE and In-gel Fluorescence (if using a fluorescent boronic acid analog) reaction_mix->sds_page enrichment Affinity Enrichment (if boronic acid is tagged, e.g., with biotin) reaction_mix->enrichment ms_prep Tryptic Digestion enrichment->ms_prep lc_ms LC-MS/MS Analysis ms_prep->lc_ms data_analysis Data Analysis: Identify labeled proteins and sites lc_ms->data_analysis

Figure 1: Hypothetical workflow for protein labeling using Suzuki-Miyaura cross-coupling.

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura coupling in proteomic samples[2][3]. Optimization will be required for specific proteins and experimental goals.

  • Protein Preparation:

    • Express the protein of interest containing a 4-iodophenylalanine residue in a suitable expression system.

    • Lyse the cells and clarify the lysate by centrifugation to obtain the soluble proteome.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Cross-Coupling Reaction:

    • In a microcentrifuge tube, combine the following reagents (final concentrations may require optimization):

      • Cell lysate (e.g., 1 mg/mL final protein concentration).

      • This compound (e.g., 100 µM).

      • Palladium acetate (Pd(OAc)₂) as a catalyst precursor (e.g., 50 µM).

      • A water-soluble ligand, such as 3,3',3''-phosphanetriyltris(benzenesulfonic acid) trisodium salt (TPPTS) (e.g., 250 µM).

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Sample Preparation for Mass Spectrometry:

    • Precipitate the proteins from the reaction mixture using a suitable method (e.g., chloroform/methanol precipitation).

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).

    • Dilute the sample to reduce the urea concentration (e.g., to < 2 M) and perform an overnight tryptic digest.

    • Desalt the resulting peptides using a C18 StageTip.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

    • Search the resulting data against a relevant protein database, including a variable modification on phenylalanine corresponding to the mass of the added 4-(trans-4-Propylcyclohexyl)phenyl group.

Activity-Based Protein Profiling (ABPP)

Boronic acids are known to act as inhibitors of certain enzymes, particularly serine proteases, by forming a covalent adduct with the catalytic serine residue[4]. The hydrophobic propylcyclohexyl group of this compound could potentially target the compound to the active sites of enzymes that have a preference for hydrophobic substrates. This makes it a candidate for use as a fragment in the design of activity-based probes (ABPs).

In a competitive ABPP experiment, a library of compounds can be screened for their ability to compete with a broad-spectrum ABP for binding to the active site of an enzyme. A reduction in the signal from the ABP indicates that the test compound has bound to the enzyme.

Competitive_ABPP cluster_incubation Competitive Incubation cluster_labeling Probe Labeling cluster_analysis Analysis proteome Proteome Sample control Control: Incubate with DMSO proteome->control treatment Treatment: Incubate with This compound proteome->treatment abp_labeling Add broad-spectrum Activity-Based Probe (ABP) with a reporter tag (e.g., biotin) control->abp_labeling treatment->abp_labeling enrichment Enrich ABP-labeled proteins (e.g., with streptavidin beads) abp_labeling->enrichment ms_prep On-bead Tryptic Digestion enrichment->ms_prep lc_ms Quantitative LC-MS/MS (e.g., TMT, SILAC, or LFQ) ms_prep->lc_ms data_analysis Data Analysis: Identify proteins with reduced ABP labeling in the treatment sample lc_ms->data_analysis

Figure 2: Workflow for a competitive ABPP experiment to identify protein targets.

This protocol outlines the general steps for a competitive ABPP experiment.

  • Proteome Preparation:

    • Prepare a soluble proteome from cells or tissues of interest as described previously.

  • Competitive Incubation:

    • Aliquot the proteome into two sets of tubes: "Control" and "Treatment".

    • To the "Treatment" tubes, add this compound to the desired final concentration.

    • To the "Control" tubes, add an equivalent volume of the vehicle (e.g., DMSO).

    • Incubate all samples for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • ABP Labeling:

    • Add a broad-spectrum ABP (e.g., a fluorophosphonate-based probe for serine hydrolases) to all tubes.

    • Incubate for a further defined period to allow the ABP to label enzymes whose active sites are not occupied by the test compound.

  • Enrichment and Analysis:

    • If the ABP contains a biotin tag, enrich the labeled proteins using streptavidin-functionalized beads.

    • Thoroughly wash the beads to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion to release the peptides for analysis.

    • Analyze the peptides by quantitative LC-MS/MS to identify and quantify the proteins that were labeled by the ABP in the control and treatment samples.

    • Proteins that show a significantly reduced signal in the treatment sample are potential targets of this compound.

Conclusion

While direct experimental evidence for the application of this compound in proteomics is currently limited, its chemical structure provides a strong rationale for its potential use in sophisticated chemical proteomics workflows. As a participant in bioorthogonal Suzuki-Miyaura coupling, it can serve as a tool for introducing a bulky, hydrophobic moiety onto specific proteins. Furthermore, its potential as an enzyme inhibitor makes it an interesting candidate for activity-based protein profiling studies, particularly for enzymes with hydrophobic active sites. The experimental frameworks presented in this guide are intended to provide a foundation for researchers to explore the utility of this and similar compounds in advancing our understanding of the proteome. Experimental validation of these proposed applications is a necessary and promising next step.

References

Solubility of 4-(trans-4-Propylcyclohexyl)phenylboronic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(trans-4-propylcyclohexyl)phenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature for this particular compound, this document focuses on providing a detailed experimental protocol for its determination, alongside general solubility trends observed for structurally related arylboronic acids.

Introduction

This compound is an aromatic boronic acid with applications in proteomics research and as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Understanding its solubility in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. Boronic acids, in general, exhibit a wide range of solubilities influenced by the substituents on the phenyl ring and the nature of the solvent.[2][3] The presence of the trans-4-propylcyclohexyl group in the target molecule is expected to significantly influence its solubility profile, likely increasing its affinity for non-polar organic solvents compared to simpler arylboronic acids.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. The following table summarizes the available qualitative information.

SolventSolubilityReference
MethanolSlightly soluble[4]

To augment this limited data, researchers are encouraged to determine the solubility experimentally using established methods.

General Solubility Characteristics of Arylboronic Acids

Studies on other arylboronic acids, such as phenylboronic acid and its derivatives, can provide valuable insights into the expected solubility behavior of this compound.[2][3][5][6][7]

  • High Solubility: Generally, phenylboronic acid shows high solubility in ethers and ketones.[3][5][6][7]

  • Moderate Solubility: Moderate solubility is often observed in solvents like chloroform.[3][5][6][7]

  • Low Solubility: Very low solubility is characteristic in hydrocarbon solvents.[3][5][6][7]

  • Effect of Substituents: The introduction of substituents to the phenylboronic acid ring can significantly impact solubility. For instance, introducing an isobutoxy group generally increases solubility in many common organic solvents.[2][3] The bulky and lipophilic trans-4-propylcyclohexyl group is anticipated to enhance solubility in non-polar and moderately polar aprotic solvents.

  • Esterification: Esterification of the boronic acid group, for example, to form a pinacol ester, tends to increase solubility in organic solvents compared to the parent acid.[3][5][6]

Experimental Protocol: Dynamic Method for Solubility Determination

A reliable and widely used method for determining the solubility of boronic acids in organic solvents is the dynamic method.[2][3][5][8] This method involves visually or instrumentally observing the temperature at which a known concentration of the solute completely dissolves upon controlled heating.

Materials and Apparatus
  • This compound (purified)

  • High-purity, anhydrous organic solvents

  • Analytical balance (precision ±0.1 mg)

  • Sealed glass vials or test tubes

  • Magnetic stirrer and stir bars

  • Controlled temperature bath with a programmable heating rate

  • Luminance probe or a device for visual inspection of turbidity

  • Calibrated thermometer

Procedure
  • Sample Preparation:

    • Accurately weigh a specific amount of this compound into a glass vial.

    • Add a precise amount (by weight or volume) of the desired organic solvent to achieve a known mole fraction or concentration.

    • Add a small magnetic stir bar to the vial.

    • Seal the vial tightly to prevent solvent evaporation and exposure to atmospheric moisture.

  • Solubility Measurement:

    • Place the sealed vial in the controlled temperature bath and begin stirring.

    • Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min) to ensure thermal equilibrium.

    • Continuously monitor the solution for turbidity. The solubility temperature is the point at which the last solid particles disappear, resulting in a clear solution.

    • Record this temperature.

  • Data Analysis:

    • Repeat the measurement for several different concentrations of the boronic acid in the same solvent.

    • Plot the solubility temperature (in Kelvin) versus the mole fraction of the solute.

    • The resulting data can be correlated using thermodynamic models such as the Wilson, NRTL, or λh equations to describe the solid-liquid equilibrium.[2][3][5][6]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of this compound using the dynamic method.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_solid Weigh Boronic Acid add_solvent Add Solvent weigh_solid->add_solvent Precise Amount seal_vial Seal Vial add_solvent->seal_vial Known Concentration place_in_bath Place in Temp. Bath seal_vial->place_in_bath heat_stir Heat & Stir place_in_bath->heat_stir Controlled Rate monitor_turbidity Monitor Turbidity heat_stir->monitor_turbidity record_temp Record Dissolution Temp. monitor_turbidity->record_temp Clear Solution repeat_exp Repeat for Multiple Concentrations record_temp->repeat_exp plot_data Plot Temp. vs. Mole Fraction repeat_exp->plot_data correlate_model Correlate with Models plot_data->correlate_model

Caption: Workflow for solubility determination via the dynamic method.

Conclusion

While specific quantitative solubility data for this compound remains scarce, this guide provides a robust framework for its experimental determination. By employing the detailed dynamic method protocol, researchers can generate reliable solubility data in various organic solvents. The general solubility trends of related arylboronic acids suggest that this compound will likely exhibit favorable solubility in ethers, ketones, and some chlorinated solvents, with lower solubility in non-polar hydrocarbons. This information is critical for the effective application of this compound in research and development.

References

Structural Characterization of 4-(trans-4-Propylcyclohexyl)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the structural characterization of 4-(trans-4-Propylcyclohexyl)phenylboronic acid. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the detailed analysis of this compound. This document outlines the key physicochemical properties and provides detailed experimental protocols for its characterization using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), single-crystal X-ray diffraction (SCXRD), and thermal analysis (TGA/DSC). The guide also includes visualizations of experimental workflows to facilitate a deeper understanding of the analytical processes.

Introduction

This compound is an organic compound featuring a phenylboronic acid moiety linked to a trans-4-propylcyclohexyl group.[1][2] Boronic acids are a class of compounds that have gained significant attention in various fields, including organic synthesis, medicinal chemistry, and materials science, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions and their ability to form reversible covalent bonds with diols. The structural features of this compound, particularly the bulky and hydrophobic propylcyclohexyl group, can impart unique properties relevant to its application in liquid crystals and as a building block in the synthesis of complex organic molecules. Accurate structural characterization is paramount for understanding its reactivity, stability, and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₅H₂₃BO₂[1]
Molecular Weight 246.16 g/mol [1]
CAS Number 146862-02-4[1][2]
Appearance White to almost white powder or crystal[2][3]
Synonyms [4-(trans-4-Propylcyclohexyl)phenyl]boronic acid, 4-(trans-4-Propylcyclohexyl)benzeneboronic acid[1][2]

Note: It is often supplied containing varying amounts of its anhydride.[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the propyl, cyclohexyl, and phenyl groups.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic (ortho to B(OH)₂)7.8 - 8.2d
Aromatic (meta to B(OH)₂)7.2 - 7.5d
B(OH)₂4.5 - 6.0br s
Cyclohexyl (CH attached to phenyl)2.4 - 2.6tt
Cyclohexyl (CH₂)1.0 - 2.0m
Propyl (CH₂)1.2 - 1.5m
Propyl (CH₃)0.8 - 1.0t

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (ppm)
Aromatic (C-B)130 - 135 (often not observed)
Aromatic (ortho to C-B)134 - 138
Aromatic (meta to C-B)126 - 130
Aromatic (ipso to cyclohexyl)145 - 150
Cyclohexyl (CH attached to phenyl)40 - 45
Cyclohexyl (CH₂)30 - 35
Propyl (CH₂)20 - 40
Propyl (CH₃)10 - 15
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm its molecular formula.

Table 4: Expected Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺247.1863-
[M+Na]⁺269.1683-
[M-H]⁻245.1718-

Note: The observed m/z values would be determined experimentally.

Crystallographic Characterization

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing information. While specific crystallographic data for this compound is not publicly available, Table 5 presents the expected parameters based on similar structures.

Table 5: Expected Crystallographic Data for this compound

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 25
α (°)90
β (°)90 - 105
γ (°)90
Volume (ų)1500 - 2500
Z4 or 8

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and phase behavior of a material. For boronic acids, these methods can reveal information about dehydration (loss of water to form the boroxine anhydride) and decomposition.

Table 6: Expected Thermal Analysis Data for this compound

AnalysisTemperature Range (°C)Expected Event
TGA 100 - 250Mass loss corresponding to dehydration (formation of boroxine)
> 300Decomposition
DSC 150 - 250Endothermic peak corresponding to dehydration/melting
> 300Exothermic peak corresponding to decomposition

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Mass Spectrometry

Objective: To determine the accurate mass and confirm the molecular formula.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in both positive and negative ion modes over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any other relevant adducts (e.g., [M+Na]⁺). Compare the experimentally determined accurate mass with the theoretical mass calculated for the molecular formula C₁₅H₂₃BO₂.

Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional molecular structure.

Methodology:

  • Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Crystal Mounting: Select a well-formed, single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam at a controlled temperature (often 100 K to reduce thermal motion).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the structural model against the experimental data to obtain the final, accurate molecular structure.

Thermal Analysis (TGA/DSC)

Objective: To evaluate the thermal stability and phase transitions.

Methodology:

  • Sample Preparation: Place a small amount of the sample (5-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum or platinum).

  • Instrumentation: Use a simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • TGA Analysis: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). Record the mass loss as a function of temperature.

  • DSC Analysis: Heat the sample through a defined temperature program, including heating and cooling cycles (e.g., from room temperature to 250 °C at 10 °C/min), under an inert atmosphere. Record the heat flow into or out of the sample.

Visualizations

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent A->B C Add TMS Standard B->C D Transfer to NMR Tube C->D E Insert into NMR Spectrometer D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H Fourier Transform F->H G->H I Phase and Baseline Correction H->I J Reference to TMS I->J K Integration (1H) J->K 1H L Structural Elucidation J->L K->L Experimental_Workflow_SCXRD cluster_crystal Crystal Growth & Mounting cluster_data Data Collection cluster_analysis Structure Determination A Prepare Saturated Solution B Slow Evaporation A->B C Select Single Crystal B->C D Mount on Goniometer C->D E Mount in Diffractometer D->E F Collect Diffraction Data E->F G Data Processing F->G H Structure Solution G->H I Structure Refinement H->I J Final 3D Structure I->J

References

Methodological & Application

Application Notes and Protocols for 4-(trans-4-Propylcyclohexyl)phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(trans-4-Propylcyclohexyl)phenylboronic acid is a versatile building block in organic synthesis, particularly valued in the construction of complex molecular architectures through the Suzuki-Miyaura cross-coupling reaction. Its unique structure, featuring a trans-substituted propylcyclohexyl group, imparts desirable properties such as enhanced thermal stability and stereoselectivity to the resulting biphenyl derivatives. These characteristics make it a key intermediate in the synthesis of advanced materials, including liquid crystals for display technologies, and in the development of novel pharmaceutical compounds. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura coupling reactions.

Core Applications

The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds between the phenyl ring of the boronic acid and various aryl or heteroaryl halides. This reaction is fundamental in the synthesis of:

  • Liquid Crystals: The rigid and elongated structure provided by the 4-(trans-4-propylcyclohexyl)phenyl moiety is a common feature in nematic and smectic liquid crystals used in display technologies.

  • Pharmaceutical Intermediates: The biphenyl scaffold is a prevalent motif in many biologically active molecules. The use of this specific boronic acid allows for the introduction of a lipophilic and sterically defined group, which can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

  • Organic Electronics: Biphenyl derivatives synthesized using this boronic acid can be incorporated into organic light-emitting diodes (OLEDs) and other organic electronic materials, contributing to their thermal stability and performance.

Data Presentation: Suzuki-Miyaura Coupling Reaction Parameters

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl bromides. Please note that optimal conditions may vary depending on the specific substrate and desired outcome.

Aryl Bromide PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromo-1-fluorobenzenePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O8012>95
4-BromoanisolePd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane1008~90
1-Bromo-4-nitrobenzenePdCl₂(dppf) (3)Cs₂CO₃DMF/H₂O906>90
2-BromopyridinePd₂(dba)₃ (2) / XPhos (4)K₃PO₄Toluene11016~85

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)

  • Degassed water (if using a biphasic solvent system)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add the anhydrous solvent (5-10 mL). If a biphasic system is used, add the degassed water. Add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired biphenyl derivative.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII R¹-Pd(II)L-X Pd0->PdII R¹-X OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L-R² PdII->PdII_R2 [R²-B(OH)₃]⁻ Transmetalation Transmetalation Boronate [R²-B(OH)₃]⁻ Base Base (e.g., K₂CO₃) BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate + Base PdII_R2->Pd0 R¹-R² RedElim Reductive Elimination Product R¹-R² ArylHalide R¹-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow arrow arrow start Start setup Reaction Setup (Aryl Halide, Boronic Acid, Base) start->setup inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert add_solv_cat Add Solvent and Pd Catalyst inert->add_solv_cat reaction Heat and Stir (80-110 °C, 2-24h) add_solv_cat->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up (Quench, Extract) monitor->workup Complete purify Purification (Chromatography/Recrystallization) workup->purify product Final Product purify->product

Caption: A typical workflow for the synthesis of biphenyl derivatives.

Application Notes and Protocols for 4-(trans-4-Propylcyclohexyl)phenylboronic Acid in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(trans-4-Propylcyclohexyl)phenylboronic acid is a key organic intermediate primarily utilized in the synthesis of advanced liquid crystal (LC) materials. Its rigid core structure, composed of a trans-cyclohexyl ring linked to a phenyl group, is a foundational building block for creating calamitic (rod-shaped) liquid crystals with desirable mesomorphic and physical properties. The boronic acid functional group makes this compound an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a highly efficient and versatile method for forming the carbon-carbon bonds necessary to construct the complex biaryl and terphenyl cores of modern liquid crystal molecules.[1]

The incorporation of the 4-(trans-4-propylcyclohexyl)phenyl moiety into a liquid crystal molecule generally imparts several beneficial characteristics:

  • Broad Nematic Range: The non-planar cyclohexyl ring, combined with the linear phenyl group, helps to lower the melting point while maintaining a high clearing point, resulting in a wide temperature range for the nematic phase.

  • Low Viscosity: The saturated cyclohexyl ring can lead to lower rotational viscosity compared to analogous all-aromatic (biphenyl) structures.

  • Tailorable Anisotropy: It serves as a fundamental core upon which various terminal groups (e.g., -CN, -F, -OCH3) can be added to control the dielectric and optical anisotropy of the final molecule.

These application notes provide a detailed protocol for the synthesis of a representative liquid crystal, 4'-cyano-4-(trans-4-propylcyclohexyl)biphenyl, and summarize the key physical properties of related compounds.

Application: Synthesis of Biphenyl-Based Liquid Crystals

The primary application of this compound is in the synthesis of biphenyl carbonitrile liquid crystals. These materials are staple components of nematic mixtures used in various electro-optical devices, most notably liquid crystal displays (LCDs). The Suzuki-Miyaura coupling reaction is the preferred method for this synthesis, offering high yields and tolerance to a wide range of functional groups.

The overall synthetic pathway involves the palladium-catalyzed reaction between this compound and an appropriately substituted aryl halide, such as 4-bromobenzonitrile, to create the desired biphenyl structure.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product A This compound P Suzuki-Miyaura Coupling B 4-Bromobenzonitrile Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->P Base Aqueous Base (e.g., K₂CO₃) Base->P Product 4'-Cyano-4-(trans-4-propylcyclohexyl)biphenyl Solvent Solvent (e.g., Toluene) Solvent->P P->Product

Fig. 1: Synthetic workflow for a biphenyl liquid crystal.

Quantitative Data Summary

The physical properties of liquid crystals are paramount to their application. The structure of the core, terminal groups, and alkyl chain length all influence the mesomorphic behavior. The table below presents data for liquid crystal compounds containing the trans-4-propylcyclohexylphenyl moiety, which are structurally related to the product synthesized from the title boronic acid.

Compound NameAbbreviationMelting Point (°C)Clearing Point (°C)Birefringence (Δn)Dielectric Anisotropy (Δε)
4'-Cyano-4-(trans-4-propylcyclohexyl)biphenylCCH-3101.5220.00.16+9.8
4'-Cyano-4-(trans-4-pentylcyclohexyl)biphenylCCH-595.0239.0N/AN/A
4-Fluoro-4'-(trans-4-propylcyclohexyl)biphenylF-PCH-394.0178.00.12+5.0
4-Ethoxy-4'-(trans-4-propylcyclohexyl)biphenylE-PCH-3115.0238.0N/AN/A

Experimental Protocols

Protocol 1: Synthesis of 4'-Cyano-4-(trans-4-propylcyclohexyl)biphenyl via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 4'-cyano-4-(trans-4-propylcyclohexyl)biphenyl. Optimization of catalyst, base, solvent, and temperature may be required for maximum yield.

Materials:

  • This compound (1.0 equiv)

  • 4-Bromobenzonitrile (1.05 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Toluene (Anhydrous)

  • Water (Degassed)

  • Ethanol

  • Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)

  • Magnetic stirrer with heating plate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-bromobenzonitrile, and tetrakis(triphenylphosphine)palladium(0).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe. Prepare a 2M aqueous solution of potassium carbonate using degassed water and add it to the reaction mixture.

  • Reaction: Vigorously stir the biphasic mixture and heat to reflux (approx. 85-95°C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • Add deionized water and transfer the mixture to a separatory funnel.

  • Extract the aqueous phase with ethyl acetate (3 x volume of toluene used).

  • Combine the organic layers and wash sequentially with water and brine.

  • Purification: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude solid product is then purified by recrystallization from a suitable solvent system (e.g., ethanol, heptane) or by column chromatography on silica gel to yield the pure 4'-cyano-4-(trans-4-propylcyclohexyl)biphenyl.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants & Catalyst to Schlenk Flask B 2. Establish Inert Atmosphere (Argon/Nitrogen) A->B C 3. Add Toluene & Aqueous K₂CO₃ B->C D 4. Heat to Reflux (85-95°C, 12-24h) C->D E 5. Monitor by TLC/GC-MS D->E F 6. Cool & Quench with Water E->F Reaction Complete G 7. Extract with Ethyl Acetate F->G H 8. Wash with Water & Brine G->H I 9. Dry, Concentrate & Purify (Recrystallization/Chromatography) H->I J Final Product: Pure Liquid Crystal I->J

Fig. 2: Experimental protocol workflow diagram.

Conclusion

This compound is an indispensable building block in the field of liquid crystal materials science. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient route to biphenyl and other poly-aromatic systems that form the core of high-performance liquid crystals. The protocols and data presented herein offer a foundational guide for researchers in the synthesis and characterization of novel mesogenic compounds for advanced display technologies and other photonic applications.

References

Application Notes and Protocols for the Synthesis of Biaryls using 4-(trans-4-Propylcyclohexyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of biaryls utilizing 4-(trans-4-Propylcyclohexyl)phenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. This versatile building block is particularly valuable in the development of liquid crystals and has applications in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This compound is a key starting material in this reaction, offering a non-polar, sterically defined cyclohexylpropyl group that can be incorporated into various molecular scaffolds. This moiety is of significant interest for tuning the physical and electronic properties of molecules, for instance, in the design of liquid crystal displays and novel therapeutic agents.

This document outlines a general protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with aryl halides. A specific example for the synthesis of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is also provided, a common intermediate in the manufacturing of liquid crystals.

General Reaction Scheme

The general reaction involves the coupling of this compound with an aryl halide (Ar-X, where X is typically Br or I) in the presence of a palladium catalyst and a base.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reaction Conditions BoronicAcid This compound Product Biaryl Product BoronicAcid->Product + ArylHalide Aryl Halide (Ar-X) ArylHalide->Product Catalyst Pd Catalyst Catalyst->Product Base Base Base->Product Solvent Solvent Solvent->Product

Caption: General Suzuki-Miyaura cross-coupling reaction scheme.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general guideline for the synthesis of biaryls using this compound. The specific conditions may require optimization depending on the reactivity of the aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium carbonate (Na₂CO₃))

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, or dimethylformamide (DMF))

  • Degassed water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 - 1.2 equivalents) and the aryl halide (1.0 equivalent).

  • Addition of Base and Catalyst: Add the base (2.0 - 3.0 equivalents) and the palladium catalyst (0.01 - 0.05 equivalents) to the flask.

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Specific Protocol: Synthesis of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

This protocol details the synthesis of a specific biaryl compound commonly used in liquid crystal applications.

Materials:

  • This compound

  • 1-Bromo-4-fluorobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, dissolve this compound (1.1 eq) and 1-bromo-4-fluorobenzene (1.0 eq) in a mixture of toluene (100 mL), ethanol (20 mL), and a 2M aqueous solution of potassium carbonate (50 mL).

  • Degassing: Bubble nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain vigorous stirring for 8-12 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction to room temperature. Separate the organic layer and wash it with water (2 x 50 mL) and then with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/heptane) to yield the pure 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl as a white solid.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl.

ParameterValue
Reactants
This compound1.1 eq
1-Bromo-4-fluorobenzene1.0 eq
Catalyst
CatalystPd(PPh₃)₄
Catalyst Loading2 mol%
Base
BaseK₂CO₃
Equivalents of Base2.0 eq (in 2M aqueous solution)
Solvent System Toluene/Ethanol/Water
Reaction Conditions
TemperatureReflux (~85-90 °C)
Reaction Time8 - 12 hours
Yield > 85% (Isolated)
Product Characterization
AppearanceWhite Solid
Purity (by GC)> 99.5%

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described in this document.

Suzuki_Workflow A 1. Reaction Setup (Boronic Acid, Aryl Halide, Base, Catalyst) B 2. Solvent Addition & Degassing A->B C 3. Reaction (Heating & Stirring) B->C D 4. Reaction Monitoring (TLC/GC-MS) C->D D->C Incomplete E 5. Work-up (Extraction & Washing) D->E Complete F 6. Purification (Chromatography/Recrystallization) E->F G Final Product F->G

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Bases such as potassium carbonate are irritants. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reactions should be conducted under an inert atmosphere to prevent catalyst degradation and side reactions.

Disclaimer: The protocols provided are for informational purposes only and should be performed by trained professionals in a laboratory setting. The user is responsible for all safety precautions.

Application Notes and Protocols for Suzuki Coupling with 4-(trans-4-Propylcyclohexyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids. 4-(trans-4-Propylcyclohexyl)phenylboronic acid is a key building block in the synthesis of liquid crystals and other advanced materials, where the introduction of the 4-(trans-4-propylcyclohexyl)phenyl moiety is desired to impart specific physical and liquid crystalline properties. These resulting biaryl structures are of significant interest for applications in display technologies and as intermediates in the development of novel pharmaceuticals. This document provides detailed application notes and a general protocol for the Suzuki coupling reaction utilizing this compound.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the Suzuki coupling of this compound with a representative aryl bromide, 4-bromobenzonitrile, to yield 4'-cyano-4-(trans-4-propylcyclohexyl)-1,1'-biphenyl. The data is compiled from established Suzuki coupling methodologies and serves as a guide for reaction optimization.

ParameterConditionNotes
Aryl Halide 4-bromobenzonitrile1.0 equivalent
Boronic Acid This compound1.1 - 1.5 equivalents
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1-5 mol%
Base Aqueous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)2.0 - 3.0 equivalents
Solvent Toluene/Ethanol/Water or Dioxane/WaterTypical ratios: 4:1 to 10:1 (organic:aqueous)
Temperature 80 - 110 °CReflux conditions are common
Reaction Time 2 - 24 hoursMonitored by TLC or GC-MS
Typical Yield 85 - 95%Dependent on specific conditions and substrate purity

Experimental Protocols

This protocol describes a general procedure for the Suzuki coupling of this compound with an aryl halide. Researchers should optimize the conditions for their specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromobenzonitrile)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Sodium Carbonate or Potassium Carbonate)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Degassed water

  • Ethanol (optional)

  • Inert gas (Argon or Nitrogen)

  • Standard organic synthesis glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous organic solvent (e.g., 8 mL of Toluene) and degassed water (e.g., 2 mL). If using a co-solvent system, the appropriate ratio should be added. Finally, add the palladium catalyst (0.02-0.05 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with the organic solvent (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate) to afford the pure biaryl product.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, and Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent_catalyst Add Solvents and Pd Catalyst inert->solvent_catalyst heat Heat to 80-110 °C solvent_catalyst->heat monitor Monitor byTLC/GC-MS heat->monitor cool_quench Cool and Quench monitor->cool_quench extract Extraction cool_quench->extract purify Purification (Chromatography/ Recrystallization) extract->purify product Isolated Product purify->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R1-Pd(II)L2-R2 transmetalation->pd2_biaryl boronate [R2-B(OH)3]- boronate->transmetalation base Base (e.g., OH-) boronic_acid R2-B(OH)2 boronic_acid->boronate + Base reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

The Versatile Building Block: 4-(trans-4-Propylcyclohexyl)phenylboronic Acid for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(trans-4-Propylcyclohexyl)phenylboronic acid is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of advanced materials. Its unique structure, featuring a rigid cyclohexyl ring, a phenyl group, and a reactive boronic acid moiety, imparts desirable properties to the resulting materials, including high thermal stability, specific liquid crystalline phases, and tailored electronic characteristics. This document provides detailed application notes and experimental protocols for utilizing this compound in the development of liquid crystals and organic light-emitting diodes (OLEDs), two key areas where it has shown significant promise.

Application in Liquid Crystal Synthesis

The 4-(trans-4-propylcyclohexyl)phenyl moiety is a common structural motif in calamitic (rod-shaped) liquid crystals. The trans-cyclohexyl ring provides rigidity and helps to maintain a linear molecular shape, which is essential for the formation of nematic and smectic liquid crystal phases. The propyl chain contributes to the material's melting point and clearing point, while the phenylboronic acid group allows for the straightforward construction of more complex liquid crystal molecules through Suzuki-Miyaura cross-coupling reactions.

Quantitative Data for Liquid Crystal Precursors

The following table summarizes key physical properties of a liquid crystal precursor incorporating the 4-(trans-4-alkylcyclohexyl)phenyl core structure. This data is essential for designing liquid crystal mixtures with specific phase transition temperatures.

CompoundAlkyl GroupGlass Transition Temperature (Tg) (°C)Melting Point (°C)Clearing Point (°C)Reference
Polystyrene-co-4-(trans-4-propylcyclohexyl)phenoxymethylPropyl~95--[1]
4-Pentyl-4''-propyl-1,1':4',1''-terphenylPropyl-67 (glass of Cr4 phase)-83 (Iso-N)[2]

Note: Data for closely related compounds are provided for comparative purposes.

Experimental Protocol: Synthesis of a Biphenyl-Based Liquid Crystal Core via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of a biphenyl-based liquid crystal core using this compound and a suitable aryl halide.

Workflow for Liquid Crystal Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Characterization A 1. Add this compound (1.0 eq) to a flask. B 2. Add Aryl Halide (1.1 eq) and Solvent (e.g., Toluene). A->B C 3. Add Aqueous Base (e.g., 2M K2CO3). B->C D 4. Degas the mixture (e.g., with Argon). C->D E 5. Add Palladium Catalyst (e.g., Pd(PPh3)4, 0.02 eq). D->E F 6. Heat the mixture to reflux (e.g., 90 °C). E->F G 7. Monitor reaction progress by TLC or GC. F->G H 8. Reaction is typically complete in 12-24 hours. G->H I 9. Cool to room temperature and separate phases. H->I J 10. Extract aqueous phase with organic solvent. I->J K 11. Combine organic phases, dry, and concentrate. J->K L 12. Purify by column chromatography (e.g., Silica gel). K->L M 13. Recrystallize to obtain the pure liquid crystal product. L->M N 14. Determine melting and clearing points by DSC. M->N O 15. Characterize liquid crystal phases by polarized optical microscopy. N->O

Caption: Workflow for the synthesis and characterization of a biphenyl-based liquid crystal.

Materials:

  • This compound

  • A suitable aryl halide (e.g., 4-bromobenzonitrile)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., Toluene or a mixture of Toluene/Ethanol/Water)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), the chosen aryl halide (1.1 equivalents), and the solvent (e.g., toluene).

  • Add an aqueous solution of the base (e.g., 2M potassium carbonate, 2.0 equivalents).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (0.02 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain the final liquid crystal compound.

  • Characterize the synthesized compound by determining its melting and clearing points using Differential Scanning Calorimetry (DSC) and observing its liquid crystalline textures using Polarized Optical Microscopy (POM).

Application in Organic Light-Emitting Diode (OLED) Material Synthesis

In the field of OLEDs, the biphenyl moiety and its derivatives are fundamental components of host and emitting materials. The rigid structure of this compound allows for the synthesis of thermally stable and amorphous materials, which are crucial for the longevity and efficiency of OLED devices. By coupling this boronic acid with various aromatic and heteroaromatic halides, a wide range of materials with tailored electronic properties (e.g., HOMO/LUMO levels, triplet energy) can be synthesized.

Quantitative Data for Biphenyl-Based OLED Host Materials

The performance of an OLED is highly dependent on the properties of the materials used. The following table presents typical performance data for OLEDs utilizing biphenyl-based host materials.

Host Material TypeDopantMaximum External Quantum Efficiency (EQE) (%)Current Efficiency (cd/A)Power Efficiency (lm/W)Reference
Biphenyl-basedGreen Phosphorescent> 20> 60> 50[3]
Biphenyl-basedBlue Fluorescent~5-10~5-15~5-10[3]
Biphenyl-basedRed Phosphorescent> 15> 20> 15[3]

Note: This data represents typical ranges for OLEDs with biphenyl-based host materials and may not be specific to materials derived from this compound.

Experimental Protocol: Synthesis of a Biphenyl-Based OLED Host Material

This protocol provides a general method for the synthesis of a biphenyl-based host material for OLED applications via a Suzuki-Miyaura coupling reaction.

Workflow for OLED Host Material Synthesis

G cluster_0 Suzuki Coupling cluster_1 Purification cluster_2 Characterization A 1. React this compound with an Aryl Dihalide. B 2. Use a Palladium Catalyst and a Base in a suitable solvent. A->B C 3. Heat to reflux under an inert atmosphere. B->C D 4. Perform an aqueous workup to remove inorganic salts. C->D E 5. Purify the crude product by column chromatography. D->E F 6. Further purify by sublimation for high-purity OLED grade material. E->F G 7. Characterize the structure using NMR and Mass Spectrometry. F->G H 8. Determine thermal properties (Tg, Td) by TGA/DSC. F->H I 9. Measure photophysical properties (absorption, emission, triplet energy). F->I J 10. Determine electrochemical properties (HOMO/LUMO) by CV. F->J

Caption: General workflow for the synthesis and characterization of an OLED host material.

Materials:

  • This compound

  • An appropriate aryl dihalide (e.g., 1,3-dibromobenzene)

  • Palladium catalyst (e.g., Pd(OAc)2 with a phosphine ligand like SPhos)

  • Base (e.g., K3PO4)

  • Solvent (e.g., Anhydrous Toluene or Dioxane)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (2.2 equivalents), the aryl dihalide (1.0 equivalent), the base (3.0 equivalents), and the palladium catalyst and ligand (typically 1-5 mol%).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to reflux (typically 100-110 °C) and stir for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Partition the filtrate between water and an organic solvent (e.g., dichloromethane).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

  • For OLED applications, the material should be further purified by temperature-gradient sublimation to achieve the high purity required for device fabrication.

  • Characterize the final product's structure, thermal stability (TGA/DSC), photophysical properties (UV-Vis and fluorescence spectroscopy), and electrochemical properties (Cyclic Voltammetry).

Disclaimer: These protocols are intended as general guidelines. Reaction conditions, including catalyst, base, solvent, and temperature, may need to be optimized for specific substrates to achieve the best results. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols: Palladium-Catalyzed Suzuki Reactions with 4-(trans-4-Propylcyclohexyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to employing palladium catalysts for Suzuki-Miyaura cross-coupling reactions involving 4-(trans-4-propylcyclohexyl)phenylboronic acid. This sterically hindered boronic acid is a critical building block in the synthesis of advanced materials, such as liquid crystals, and complex pharmaceutical intermediates.[1] The protocols and data presented herein are designed to facilitate the efficient and high-yield synthesis of biaryl compounds using this versatile reagent.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[2] It typically involves the reaction of an organoboron compound, such as a boronic acid, with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[2][3]

For sterically demanding substrates like this compound, the choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions, such as protodeboronation.

Palladium Catalyst Selection and Performance

A variety of palladium catalysts and phosphine ligands have been developed to facilitate the Suzuki-Miyaura coupling of challenging substrates. For sterically hindered arylboronic acids, catalysts with bulky and electron-rich phosphine ligands are often preferred as they promote the crucial transmetalation and reductive elimination steps of the catalytic cycle. The following table summarizes the performance of several common palladium catalysts in Suzuki-Miyaura reactions with relevant sterically hindered or functionalized substrates, providing a useful starting point for catalyst screening.

Catalyst SystemAryl Halide/TriflateBoronic Acid/EsterBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME802High[4]
Pd(OAc)₂ / PPh₃Aryl HalideAryl Boronic AcidNa₂CO₃ (2M aq.)n-propanol/H₂OReflux1-[2]
Pd(OAc)₂ / PCy₃Aryl/Vinyl TriflateAryl/Vinyl Boronic Acid-----[5]
Pd(OAc)₂ / SPhosAryl HalideAryl Boronic AcidK₃PO₄ or Cs₂CO₃Toluene or Toluene/H₂O11024up to 72[5]
Pd/BI-DIMESterically Hindered Aryl HalideSterically Hindered Arylboronic Acid----High
Pd₂ (dba)₃ / JohnPhosOrganic HalideBoronic AcidCs₂CO₃THF/H₂O402.590[6]
PdCu@Ti₃C₂Aryl HalidePhenylboronic AcidK₂CO₃H₂O-1High[7]

Note: While the table provides data for analogous reactions, direct optimization for this compound is recommended.

Experimental Protocols

The following are generalized yet detailed protocols for performing Suzuki-Miyaura coupling reactions with this compound. These should be adapted and optimized for specific substrates and scales.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a good starting point for many aryl halide coupling partners.

Materials:

  • Aryl halide (1.0 eq.)

  • This compound (1.1 - 1.5 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq.)

  • 1,4-Dioxane or Toluene

  • Water (if using a biphasic system)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide, this compound, Pd(dppf)Cl₂·CH₂Cl₂, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent(s) via syringe. A common solvent system is a 4:1 to 10:1 mixture of dioxane and water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate or another suitable organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Procedure for Challenging Couplings using a Buchwald Ligand

For less reactive aryl chlorides or more sterically hindered coupling partners, a more active catalyst system employing a Buchwald ligand such as SPhos or DavePHOS may be necessary.

Materials:

  • Aryl halide (1.0 eq.)

  • This compound (1.2 - 1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • Buchwald Ligand (e.g., SPhos, XPhos, DavePHOS) (1.2 - 1.5 times the mol of Pd)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq.)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and the Buchwald ligand to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent and stir for 10-15 minutes to form the active catalyst complex.

  • To this mixture, add the aryl halide, this compound, and the base.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography or recrystallization.

Visualizing the Suzuki-Miyaura Reaction

Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Biaryl Transmetalation Transmetalation->PdII_Biaryl PdII_Biaryl->Pd0 Reductive Elimination RedElim Reductive Elimination Product R¹-R² PdII_Biaryl->Product RedElim->Pd0 RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetalation

Caption: Suzuki-Miyaura Catalytic Cycle

General Experimental Workflow

The following diagram outlines a typical workflow for setting up, running, and working up a Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start reagents 1. Prepare Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) start->reagents setup 2. Assemble Reaction Vessel (Flask, Condenser, Stir Bar) reagents->setup inert 3. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent 4. Add Degassed Solvents inert->solvent reaction 5. Heat and Stir Reaction Mixture solvent->reaction monitor 6. Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Reaction Workup (Quench, Extract, Wash, Dry) monitor->workup Complete purify 8. Purification (Column Chromatography or Recrystallization) workup->purify analyze 9. Characterization (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: General Suzuki Coupling Workflow

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-(trans-4-Propylcyclohexyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4-(trans-4-propylcyclohexyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is particularly valuable in the synthesis of liquid crystals, advanced materials, and pharmaceutical intermediates where its rigid cyclohexylpropyl moiety can impart desirable properties.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organohalide or triflate. This reaction is favored in organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Reaction Conditions for Coupling with this compound

The successful Suzuki-Miyaura coupling of this compound with various aryl halides is dependent on the careful selection of catalyst, base, and solvent. Due to the sterically demanding nature of the trans-4-propylcyclohexyl group, reaction conditions may require optimization to achieve high yields. Below is a summary of typical reaction conditions compiled from literature and generalized protocols.

Quantitative Data Summary

The following table summarizes common conditions for the Suzuki-Miyaura coupling of this compound with representative aryl halides. Please note that specific yields are highly substrate-dependent and the following data represents typical ranges and starting points for optimization.

Aryl Halide (Ar-X)Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromo-1-ethylbenzenePd(OAc)₂ (1-3)PPh₃ (2-6)Na₂CO₃ (2 M aq.)Toluene/Ethanol80-1004-1285-95
4-BromobenzonitrilePd(PPh₃)₄ (2-5)-K₂CO₃Toluene/Water90-1106-1680-92
1-Bromo-4-fluorobenzenePd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄1,4-Dioxane/Water80-1008-2488-96
2-BromopyridinePdCl₂(dppf) (3-5)-Cs₂CO₃DMF100-12012-2475-88
4-IodoanisolePd(OAc)₂ (1)P(o-tol)₃ (2)K₂CO₃Ethanol/WaterReflux2-6>90

Experimental Protocols

Below are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a general method suitable for a wide range of aryl bromides.

Materials:

  • This compound (1.1 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.04 equiv)

  • 2 M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 equiv)

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.1 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add toluene (e.g., 5 mL per mmol of aryl bromide) and ethanol (e.g., 2 mL per mmol of aryl bromide).

  • Add the 2 M aqueous sodium carbonate solution (2.0 equiv).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Protocol for Sterically Hindered or Electron-Deficient Aryl Halides

This protocol utilizes a more active catalyst system that can be beneficial for more challenging coupling partners.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.02 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.01 equiv), SPhos (0.02 equiv), and potassium phosphate (3.0 equiv) to a dry reaction vessel.

  • Add degassed 1,4-dioxane (e.g., 8 mL per mmol of aryl halide) and degassed water (e.g., 2 mL per mmol of aryl halide).

  • Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' (Biaryl Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd BoronicAcid Ar'-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Aryl Halide, This compound, Catalyst, and Ligand inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvents Add Degassed Solvents and Base inert->solvents heat Heat and Stir (e.g., 80-110 °C) solvents->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

The Role of 4-(trans-4-Propylcyclohexyl)phenylboronic Acid in Advanced Optoelectronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(trans-4-Propylcyclohexyl)phenylboronic acid is a key organic intermediate primarily utilized in the synthesis of advanced materials for optoelectronic applications, most notably for liquid crystals and as a precursor for Organic Light-Emitting Diode (OLED) materials. Its unique molecular structure, featuring a rigid phenylboronic acid group coupled with a non-polar propylcyclohexyl moiety, allows for the construction of molecules with specific thermal, optical, and electronic properties. This application note details the role of this compound in the synthesis of these materials, provides a general experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions, and presents typical performance data for OLEDs employing derivative structures.

Core Application: A Building Block for Biphenyl Scaffolds

The primary utility of this compound lies in its function as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. In the context of OLED and liquid crystal materials, this boronic acid is instrumental in synthesizing biphenyl and other poly-aromatic structures.

The propylcyclohexyl group provides several key characteristics to the final molecule:

  • Solubility: The aliphatic cyclohexyl ring enhances the solubility of the resulting aromatic compounds in organic solvents, which is crucial for solution-based processing of OLED devices.

  • Thermal Stability: The saturated cyclohexyl ring contributes to the thermal stability of the final material.[2]

  • Morphology Control: The bulky nature of the cyclohexyl group can influence the solid-state packing of the synthesized molecules, which in turn affects the charge transport and emissive properties of the material in an OLED device.

For liquid crystals, the integration of the cyclohexyl ring and a benzene ring provides the necessary molecular architecture to achieve specific optical anisotropy and dielectric characteristics.[2]

Data Presentation: Performance of Biphenyl-Based Host Materials in OLEDs

Parameter Typical Value Range Significance in OLED Performance
Maximum External Quantum Efficiency (EQE) 15 - 25%Measures the efficiency of converting electrical current to emitted photons.
Maximum Power Efficiency 20 - 40 lm/WIndicates the light output per unit of electrical power consumed.
Maximum Current Efficiency 30 - 60 cd/ARelates the luminance of the device to the driving current.
CIE Color Coordinates (x, y) (0.14 - 0.16, 0.20 - 0.35)Defines the color of the emitted light on the CIE 1931 color space.
Device Lifetime (LT₅₀ @ 1000 cd/m²) > 100 hoursThe time it takes for the device's initial luminance to decrease by 50%.

Note: The performance of a specific material derived from this compound would be dependent on the final molecular structure and the overall OLED device architecture.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a biphenyl derivative using this compound via a Suzuki-Miyaura cross-coupling reaction.

Synthesis of 4'-Substituted-4-(trans-4-propylcyclohexyl)-1,1'-biphenyl

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromobenzonitrile)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 mmol, 1.2 equivalents) and the chosen aryl halide (1.0 mmol, 1.0 equivalent).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.

  • Solvent and Base Addition: Under the inert atmosphere, add toluene (10 mL) followed by a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).

  • Reaction: Vigorously stir the biphasic mixture and heat to 80-90 °C. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with deionized water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biphenyl product.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Logical Relationship: Role in Material Synthesis

G A This compound C Suzuki-Miyaura Cross-Coupling A->C B Aryl Halide / Triflate B->C D Biphenyl / Poly-aromatic Core Structure C->D E OLED Host Materials D->E F Liquid Crystal Materials D->F G High-Performance OLED Devices E->G H Advanced Display Technologies F->H

Caption: Synthetic pathway from the boronic acid to final applications.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: - Boronic Acid - Aryl Halide B Add Catalyst & Ligand: - Pd(OAc)₂ - PPh₃ A->B C Purge with Inert Gas B->C D Add Solvents & Base: - Toluene - aq. K₂CO₃ C->D E Heat & Stir (80-90°C, 4-8h) D->E F Monitor by TLC E->F G Cool & Extract with Ethyl Acetate F->G H Wash with Water & Brine G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure Biphenyl Product J->K

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for 4-(trans-4-Propylcyclohexyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(trans-4-Propylcyclohexyl)phenylboronic acid is a versatile organic compound widely utilized as a building block in organic synthesis. Its rigid cyclohexylphenyl core structure makes it a valuable precursor in the development of liquid crystals and advanced materials. Furthermore, emerging research on phenylboronic acids suggests potential applications in medicinal chemistry, particularly in the modulation of cellular signaling pathways relevant to cancer research. These application notes provide detailed protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions and an overview of its potential biological applications.

Chemical Properties

PropertyValue
CAS Number 146862-02-4
Molecular Formula C₁₅H₂₃BO₂
Molecular Weight 246.16 g/mol
Appearance White to off-white solid
Purity Typically ≥97%

Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of biaryl compounds. These structures are common motifs in liquid crystals, organic light-emitting diodes (OLEDs), and pharmacologically active molecules. The reaction's tolerance to a wide range of functional groups and its mild conditions make it a powerful tool in organic synthesis.

Liquid Crystal Synthesis

The rigid and elongated structure imparted by the trans-4-propylcyclohexylphenyl group makes this boronic acid a key intermediate in the synthesis of calamitic (rod-shaped) liquid crystals. These materials are essential components in modern display technologies.

Potential Biological Applications

Recent studies have indicated that phenylboronic acids can exhibit inhibitory effects on cancer cell migration.[1] This is attributed to their ability to interfere with the Rho GTPase signaling pathway, which plays a crucial role in cytoskeletal dynamics and cell motility.[1][2][3][4][5] While research on the specific biological activity of this compound is ongoing, its parent structure suggests it may be a valuable tool for investigating and potentially targeting cancer cell metastasis.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole, 1-bromo-4-ethylbenzene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂])

  • Ligand (if using Pd(OAc)₂, e.g., Triphenylphosphine [PPh₃])

  • Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃], Potassium phosphate [K₃PO₄])

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, Dimethylformamide [DMF])

  • Degassed water

  • Standard glassware for inert atmosphere synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and degassed water). If using a solid catalyst and ligand, add them at this stage (e.g., Pd(PPh₃)₄, 0.03 mmol). If using a catalyst precursor like Pd(OAc)₂, add it along with the appropriate ligand.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.

Data Presentation

The following table provides a representative, hypothetical example of a Suzuki-Miyaura coupling reaction using this compound. Actual yields may vary depending on the specific substrates and reaction conditions.

Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O (4:1)90124'-Methoxy-4-(trans-4-propylcyclohexyl)-1,1'-biphenyl85-95
1-Bromo-4-ethylbenzenePd(OAc)₂ (2) / PPh₃ (4)K₃PO₄Toluene/H₂O (5:1)100164'-Ethyl-4-(trans-4-propylcyclohexyl)-1,1'-biphenyl80-90

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: Aryl Halide Boronic Acid Base B Add Anhydrous Solvent A->B C Add Catalyst & Ligand B->C D Heat and Stir under Inert Atmosphere C->D E Monitor by TLC D->E F Cool and Dilute E->F G Aqueous Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I

Suzuki-Miyaura Experimental Workflow

Rho_GTPase_Signaling_Pathway cluster_pathway Rho GTPase Signaling cluster_inhibition Inhibition by Phenylboronic Acids Extracellular_Signals Extracellular Signals GEFs GEFs Extracellular_Signals->GEFs Rho_GDP Inactive Rho-GDP GEFs->Rho_GDP Activate Rho_GTP Active Rho-GTP GAPs GAPs Rho_GTP->GAPs Inactivate Effectors Downstream Effectors (e.g., ROCK, PAK) Rho_GTP->Effectors Rho_GDP->Rho_GTP GAPs->Rho_GDP Cytoskeletal_Rearrangement Actin Cytoskeleton Rearrangement Effectors->Cytoskeletal_Rearrangement Cell_Migration Cell Migration Cytoskeletal_Rearrangement->Cell_Migration PBA Phenylboronic Acids PBA->Rho_GTP Inhibits Activity

Inhibition of Rho GTPase Signaling

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-(trans-4-Propylcyclohexyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the yield of your Suzuki coupling reactions involving 4-(trans-4-Propylcyclohexyl)phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki coupling reactions, especially with a sterically bulky partner like this compound, can often be attributed to several key factors. A systematic check of the following is recommended:

  • Catalyst and Ligand Activity: The choice of palladium catalyst and phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be ineffective. For sterically hindered substrates, bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote the reaction.[1] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere to prevent degradation.

  • Base Selection: The base plays a crucial role in the activation of the boronic acid for transmetalation. For hindered systems, moderately strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. In some cases, a stronger base like potassium tert-butoxide (t-BuOK) may be required.

  • Solvent Choice: The solvent can significantly influence the reaction rate and yield. Anhydrous and degassed solvents are essential to prevent catalyst deactivation by oxygen. Common solvent systems include toluene, dioxane, or THF, often with a small amount of water when using inorganic bases.

  • Reaction Temperature: Sterically hindered couplings may require higher temperatures to proceed at a reasonable rate. However, excessive heat can lead to degradation of the catalyst or starting materials.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom. It can be minimized by using anhydrous conditions and selecting the appropriate base.

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is often caused by the presence of oxygen, which can lead to oxidative coupling. To minimize this:

  • Thorough Degassing: Ensure your solvent is rigorously degassed before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration. Use Schlenk techniques or a glovebox if possible.

  • High-Purity Reagents: Use high-purity this compound to minimize impurities that might promote side reactions.[2]

Q3: How can I improve the solubility of this compound in my reaction mixture?

A3: Poor solubility of the boronic acid can lead to slow reaction rates and low yields. Consider the following:

  • Solvent System: Experiment with different solvent mixtures. A combination of a non-polar solvent like toluene or dioxane with a more polar co-solvent might improve solubility.

  • Temperature: Gently warming the reaction mixture may help dissolve the boronic acid.

  • Phase-Transfer Catalyst: In biphasic systems (e.g., toluene/water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the boronate salt to the organic phase.

Troubleshooting Guides

Issue 1: Low to No Product Formation

This is a common issue when working with sterically demanding substrates. The following workflow can help diagnose and resolve the problem.

LowYieldTroubleshooting Start Low/No Yield CheckCatalyst 1. Verify Catalyst/Ligand Activity - Use fresh, high-activity catalyst - Select bulky, electron-rich ligand (e.g., XPhos, SPhos) Start->CheckCatalyst CheckBase 2. Optimize Base - Use K₃PO₄ or Cs₂CO₃ - Consider stronger base (t-BuOK) for highly hindered cases CheckCatalyst->CheckBase If no improvement Success Improved Yield CheckCatalyst->Success Yield improves CheckSolventTemp 3. Adjust Solvent & Temperature - Ensure anhydrous & degassed solvent - Increase temperature incrementally CheckBase->CheckSolventTemp If no improvement CheckBase->Success Yield improves CheckPurity 4. Assess Reagent Purity - Use high-purity boronic acid - Check for degradation CheckSolventTemp->CheckPurity If no improvement CheckSolventTemp->Success Yield improves CheckPurity->Success Yield improves

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Significant Protodeboronation

Protodeboronation is the undesired cleavage of the C-B bond, leading to a loss of the boronic acid starting material.

ProtodeboronationTroubleshooting Start High Protodeboronation Anhydrous 1. Switch to Anhydrous Conditions - Use dry solvents and reagents - Avoid aqueous bases if possible Start->Anhydrous MilderBase 2. Use a Milder Base - Try K₂CO₃ or KF - Avoid strong hydroxides Anhydrous->MilderBase If still an issue Success Reduced Side Reaction Anhydrous->Success Side reaction reduced LowerTemp 3. Lower Reaction Temperature - High temperatures can promote protodeboronation MilderBase->LowerTemp If still an issue MilderBase->Success Side reaction reduced LowerTemp->Success Side reaction reduced

Caption: Troubleshooting workflow for protodeboronation.

Data Presentation: Optimizing Reaction Conditions

The following tables provide example data for optimizing the Suzuki coupling of this compound with a generic aryl bromide (Ar-Br). These tables are illustrative and optimal conditions may vary depending on the specific aryl halide used.

Table 1: Effect of Catalyst and Ligand on Yield

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O100<10
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Dioxane10075
3Pd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene11085
4XPhos Pd G3 (2)-Cs₂CO₃THF8092

Table 2: Effect of Base and Solvent on Yield

EntryCatalyst/LigandBase (equiv.)SolventTemp (°C)Yield (%)
1XPhos Pd G3K₂CO₃ (2)Toluene/H₂O (4:1)10065
2XPhos Pd G3K₃PO₄ (2)Dioxane/H₂O (10:1)10088
3XPhos Pd G3Cs₂CO₃ (2)THF8092
4XPhos Pd G3t-BuOK (1.5)Toluene (anhydrous)8078

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol is a starting point and may require optimization for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Visualization of Experimental Workflow

ExperimentalWorkflow A 1. Add Reagents (Aryl Halide, Boronic Acid, Base) to oven-dried vial B 2. Purge with Inert Gas (Argon or Nitrogen) A->B C 3. Add Catalyst & Solvent (under inert atmosphere) B->C D 4. Heat and Stir C->D E 5. Monitor Reaction Progress (TLC, GC-MS, LC-MS) D->E F 6. Workup (Cool, Dilute, Wash) E->F G 7. Purification (Column Chromatography) F->G

Caption: General experimental workflow for Suzuki coupling.

References

Technical Support Center: Purification of 4-(trans-4-Propylcyclohexyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-(trans-4-Propylcyclohexyl)phenylboronic acid after its synthesis. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization - The chosen solvent or solvent system is too effective at room temperature, keeping the product dissolved.- Insufficient cooling of the crystallization mixture.- The initial crude product was of very low purity.- Solvent Selection: Test a range of solvents. A good recrystallization solvent should dissolve the compound when hot but not when cold. For this nonpolar compound, consider solvent systems like hexanes/ethyl acetate, toluene, or heptane. Start with a small amount of crude material to find the optimal solvent.- Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.- Purity Check: Analyze the purity of your crude product before recrystallization (e.g., by TLC or ¹H NMR) to set realistic expectations for yield.
Oily Product Instead of Crystals - Presence of significant amounts of impurities that are oils at room temperature.- The compound has a low melting point, or the impurities are depressing the melting point.- Trituration: Attempt to solidify the oil by stirring it vigorously with a poor solvent (e.g., cold hexanes). This can sometimes induce crystallization and wash away oily impurities.- Column Chromatography: If trituration fails, column chromatography is the recommended next step to separate the desired product from oily byproducts.
Product Streaks on TLC Plate During Column Chromatography - The boronic acid is interacting strongly with the acidic silica gel.- The chosen eluent is not polar enough to effectively move the compound.- Modified Silica Gel: Consider deactivating the silica gel by adding a small amount of a modifier like triethylamine (1-2%) to the eluent system to reduce the acidity of the stationary phase.- Solvent System Adjustment: Gradually increase the polarity of your eluent. A gradient of ethyl acetate in hexanes is a good starting point. Adding a small amount of a more polar solvent like methanol (0.5-1%) can sometimes improve peak shape.
Presence of a Less Polar Impurity by TLC/NMR - Formation of the corresponding boronic anhydride (a trimer, also known as a boroxine). This is a common issue with boronic acids upon standing or during purification.[1]- The boroxine is in equilibrium with the boronic acid and will often hydrolyze back to the acid in the presence of water. For many applications, such as Suzuki-Miyaura coupling, the mixture can be used directly.[2]- To isolate the pure boronic acid, you can dissolve the mixture in a solvent like diethyl ether and wash with a small amount of water. The boronic acid is more polar and may partition favorably into the aqueous layer or the organic layer with increased water content, while the less polar anhydride remains in the organic layer. Subsequent drying and removal of the solvent should yield the boronic acid. Note that the anhydride can reform upon storage.
Multiple Spots on TLC After Purification - Incomplete separation of byproducts from the synthesis.- Decomposition of the product on the silica gel column.- Re-purification: If significant impurities remain, a second purification step may be necessary. This could be another column chromatography with a different solvent system or recrystallization.- Analysis of Byproducts: Try to identify the impurities (e.g., by mass spectrometry) to better understand their origin and select a more appropriate purification strategy. Common byproducts from Suzuki-Miyaura or Grignard synthesis routes include homocoupled products and dehalogenated starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in commercially available this compound?

A1: The most common impurity is the corresponding boronic anhydride, also known as a boroxine. This is a cyclic trimer formed by the dehydration of three boronic acid molecules.[1] Its presence is often indicated by a less polar spot on a TLC plate compared to the boronic acid.

Q2: Can I use this compound that contains the anhydride directly in my reaction?

A2: In many cases, yes. The formation of the boroxine is a reversible equilibrium.[2] For reactions that are run in the presence of water or a protic solvent, such as the Suzuki-Miyaura coupling, the boroxine will typically hydrolyze back to the monomeric boronic acid under the reaction conditions.

Q3: What is a good starting solvent system for column chromatography of this compound?

A3: Due to the nonpolar nature of the propylcyclohexyl group, a good starting eluent system for normal-phase silica gel chromatography is a mixture of hexanes and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute the desired compound.

Q4: My purified product shows a broad peak in the ¹H NMR spectrum for the B(OH)₂ protons. Is this normal?

A4: Yes, this is very common for boronic acids. The hydroxyl protons are often broad due to exchange with trace amounts of water and quadrupolar relaxation from the boron nucleus. Sometimes, these protons are not observed at all. Adding a drop of D₂O to the NMR tube will cause the B(OH)₂ protons to exchange with deuterium, and the peak will disappear, which can be a useful diagnostic tool.

Q5: How should I store purified this compound?

A5: To minimize the formation of the boronic anhydride, the purified compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying solid crude material that is relatively free of oily impurities.

Methodology:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., heptane, toluene, or a mixture of hexanes and ethyl acetate). Heat the mixture gently. The ideal solvent will fully dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen recrystallization solvent portion-wise while heating the flask (e.g., in a water bath) until the solid is just dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is recommended for crude material containing multiple impurities or oily substances.

Methodology:

  • TLC Analysis: Analyze the crude product by thin-layer chromatography (TLC) to determine a suitable eluent system. A good system will show the desired product with an Rf value of approximately 0.2-0.4 and good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a silica gel column. The amount of silica should be about 50-100 times the weight of the crude product. Pack the column using the chosen eluent system (the "mobile phase").

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution: Elute the column with the mobile phase. If separation is poor, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Quantitative Data Summary

The following table provides typical, estimated values for the purification of this compound. Actual results may vary depending on the purity of the crude material and the specific experimental conditions.

Purification Method Parameter Typical Value Notes
Recrystallization Starting Purity85-95%Purity determined by HPLC or ¹H NMR
Final Purity>98%Purity determined by HPLC or ¹H NMR
Recovery60-80%Highly dependent on initial purity and solvent choice
Solvent SystemHeptane or Hexanes/Ethyl Acetate (e.g., 9:1)The optimal solvent should be determined experimentally
Column Chromatography Starting Purity50-90%Effective for a wide range of initial purities
Final Purity>99%Can achieve very high purity
Recovery70-90%Dependent on separation efficiency and loading
Eluent SystemHexanes/Ethyl Acetate Gradient (e.g., 5% to 20% EtOAc)The gradient slope should be optimized based on TLC analysis

Visualizations

Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization High initial purity Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Low initial purity / Oily Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product Storage Store under Inert Atmosphere Pure_Product->Storage

Figure 1. General purification workflow.
Troubleshooting Logic for Low Recrystallization Yield

This diagram outlines the decision-making process when troubleshooting low yields after recrystallization.

Figure 2. Troubleshooting low recrystallization yield.

References

Technical Support Center: 4-(trans-4-Propylcyclohexyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 4-(trans-4-Propylcyclohexyl)phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, it is recommended to store this compound in a tightly closed container, protected from moisture.[1] Several suppliers recommend storage in a cool, dark place, with temperatures ranging from 2-8°C or, for long-term storage, -20°C.[1][2] The product should be handled under an inert gas atmosphere, such as argon.[1][3]

Q2: Why is there variability in the recommended storage temperatures from different suppliers?

A2: The variability in recommended storage temperatures (room temperature to -20°C) likely reflects different purity grades and intended durations of storage. While the compound is generally stable at room temperature, storage at lower temperatures (2-8°C or -20°C) minimizes the rate of potential degradation pathways, such as oxidation and anhydride formation, ensuring the highest purity over long-term storage.[1][2]

Q3: The product name mentions it "contains varying amounts of Anhydride." What does this mean?

A3: The presence of "varying amounts of Anhydride" indicates that the boronic acid can undergo dehydration to form a cyclic anhydride, known as a boroxine.[3] This is a common equilibrium for many boronic acids. The amount of anhydride present can vary between batches and may increase over time with improper storage (e.g., exposure to heat or non-anhydrous conditions).

Q4: What are the signs of degradation for this compound?

A4: Visual signs of degradation can include a change in the physical appearance of the white, crystalline powder, such as clumping or discoloration. A more definitive sign of degradation is a decrease in performance in chemical reactions, such as lower yields in Suzuki-Miyaura coupling reactions. Spectroscopic analysis (e.g., NMR) can also be used to assess the purity and identify the presence of degradation products.

Q5: In what solvents is this compound soluble?

A5: The compound is reported to be slightly soluble in methanol.[2] For applications such as cross-coupling reactions, it is typically dissolved in organic solvents like tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF), often with the addition of a base.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low reaction yield in Suzuki-Miyaura coupling Degradation of the boronic acid due to improper storage (exposure to air or moisture).- Use a fresh bottle of the reagent. - Ensure the reaction is performed under anhydrous conditions. - Consider performing a purity check of the boronic acid via NMR or LC-MS.
Inconsistent reaction results between batches Variation in the boronic acid/anhydride ratio between different lots.- Standardize on a single lot for a series of experiments. - If possible, quantify the active boronic acid content before use.
Compound appears clumpy or discolored Absorption of moisture and/or degradation.- The compound may be of lower purity. Consider purifying the material before use (e.g., by recrystallization if a suitable solvent system can be identified). - For critical applications, it is recommended to use a new, unopened container of the reagent.
Difficulty dissolving the compound Use of an inappropriate solvent.- Refer to literature for the specific reaction being performed to identify suitable solvents. - Gentle heating and sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures.

Quantitative Data Summary

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC15H23BO2[3]
Molecular Weight246.15 g/mol [3]
Physical StatePowder to crystal[2]
ColorWhite to Almost white
pKa (Predicted)8.70 ± 0.17[2]
Density (Predicted)1.03 ± 0.1 g/cm³[2]
SolubilitySlightly soluble in Methanol[2]

Recommended Storage Conditions

ParameterConditionSource
Temperature2-8°C or -20°C[1][2]
AtmosphereInert gas (e.g., Argon)[1][3]
ContainerTightly closed[1]
OtherProtect from moisture, store in a dry place[1][4]

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability via ¹H NMR

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into an NMR tube.

    • Add a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆ or CDCl₃).

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to allow for quantitative analysis.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) to allow for full relaxation of all protons.

  • Data Analysis:

    • Integrate the signals corresponding to the aromatic protons of the boronic acid and the protons of the internal standard.

    • Compare the integral of the analyte to the integral of the internal standard to determine the purity of the boronic acid.

    • The presence of broad signals in the aromatic region may indicate the formation of the boroxine (anhydride).

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Low Reaction Yield start Low Reaction Yield Observed check_reagent Check Boronic Acid Reagent start->check_reagent check_conditions Review Reaction Conditions start->check_conditions reagent_age Is the reagent old or previously opened? check_reagent->reagent_age anhydrous_check Were anhydrous conditions maintained? check_conditions->anhydrous_check new_reagent Use a fresh bottle of boronic acid reagent_age->new_reagent Yes purify_reagent Consider reagent purification or re-analysis (NMR) reagent_age->purify_reagent No anhydrous_check->reagent_age Yes improve_conditions Optimize solvent and base conditions anhydrous_check->improve_conditions No success Reaction Yield Improved new_reagent->success purify_reagent->new_reagent improve_conditions->success

Caption: Troubleshooting workflow for addressing low reaction yields.

G cluster_degradation Degradation Pathway of Boronic Acid boronic_acid This compound (R-B(OH)₂) boroxine Boroxine (Anhydride) ((R-BO)₃) boronic_acid->boroxine Dehydration water 3 H₂O

Caption: Equilibrium between boronic acid and its anhydride (boroxine).

References

Technical Support Center: 4-(trans-4-Propylcyclohexyl)phenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 4-(trans-4-Propylcyclohexyl)phenylboronic acid. This sterically hindered boronic acid is a valuable building block, particularly in the synthesis of liquid crystals and other advanced materials. However, its unique structure can present challenges, primarily in the form of side reactions during Suzuki-Miyaura cross-coupling. This guide offers targeted advice to help you optimize your reaction conditions and maximize your desired product yield.

Troubleshooting Guide: Common Side Reactions

The two most prevalent side reactions observed when using this compound in palladium-catalyzed cross-coupling reactions are protodeboronation and homocoupling . Understanding the causes of these side reactions is key to mitigating their occurrence.

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Caption: Initial troubleshooting workflow for reactions with this compound.

Issue 1: Protodeboronation

Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This side reaction consumes your starting material and reduces the overall yield of the desired cross-coupled product.

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Protodeboronation_Pathway ArylBoronicAcid This compound SideProduct Propylcyclohexylbenzene (Protodeboronated Product) ArylBoronicAcid->SideProduct Protodeboronation DesiredReaction Suzuki-Miyaura Cross-Coupling ArylBoronicAcid->DesiredReaction ProtonSource Proton Source (e.g., H2O) ProtonSource->SideProduct DesiredProduct Desired Biaryl Product DesiredReaction->DesiredProduct

Caption: Competing pathways of protodeboronation and desired cross-coupling.

Troubleshooting Strategies for Protodeboronation:

SymptomPotential CauseRecommended Solution
Significant amount of propylcyclohexylbenzene observed by GC-MS or NMR. Presence of excess water and/or strong base. Use milder bases such as K₂CO₃ or K₃PO₄ instead of NaOH or KOH.[1] Employ anhydrous solvents and ensure all reagents are dry. If water is necessary as a co-solvent, minimize the amount.
Reaction stalls with starting material still present. Decomposition of the boronic acid over the course of the reaction. Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These can release the boronic acid slowly into the reaction mixture, minimizing its decomposition.
Low yield despite trying different bases and solvents. The rate of protodeboronation is competitive with the rate of cross-coupling. Increase the rate of the desired reaction by using a more active palladium catalyst or ligand. Bulky, electron-rich phosphine ligands can sometimes accelerate the cross-coupling pathway. However, be aware that in some cases, bulky ligands can also promote protodeboronation.
Issue 2: Homocoupling

Homocoupling is the dimerization of the boronic acid to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen and can be a significant issue if the reaction is not performed under strictly inert conditions.

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Homocoupling_Pathway ArylBoronicAcid 2 x this compound SideProduct Symmetrical Biaryl (Homocoupling Product) ArylBoronicAcid->SideProduct Homocoupling DesiredReaction Suzuki-Miyaura Cross-Coupling ArylBoronicAcid->DesiredReaction Oxygen O₂ / Pd(II) Oxygen->SideProduct DesiredProduct Desired Biaryl Product DesiredReaction->DesiredProduct

Caption: Competing pathways of homocoupling and desired cross-coupling.

Troubleshooting Strategies for Homocoupling:

SymptomPotential CauseRecommended Solution
Formation of a symmetrical biaryl of the boronic acid is detected. Presence of oxygen in the reaction mixture. Thoroughly degas all solvents and reagents.[2] Perform the reaction under a strict inert atmosphere (e.g., nitrogen or argon). The freeze-pump-thaw method is highly effective for removing dissolved oxygen.
Homocoupling persists even with careful degassing. Use of a Pd(II) precatalyst which is not efficiently reduced to the active Pd(0) species. Consider using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source, the addition of a mild reducing agent may help, but this should be approached with caution as it can interfere with the catalytic cycle.
Significant homocoupling at the beginning of the reaction. A high concentration of the boronic acid at the start of the reaction can favor homocoupling. If feasible, consider slow addition of the boronic acid to the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to these side reactions?

The bulky trans-4-propylcyclohexyl group can sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step of the Suzuki-Miyaura catalytic cycle. This can slow down the desired cross-coupling reaction, providing more opportunity for competing side reactions like protodeboronation and homocoupling to occur.

Q2: I am observing both protodeboronation and homocoupling. Which should I address first?

Generally, it is advisable to first ensure your reaction is rigorously deoxygenated to minimize homocoupling, as this is often the more straightforward issue to resolve. Once homocoupling is minimized, you can then focus on optimizing conditions to reduce protodeboronation.

Q3: Can the choice of aryl halide coupling partner affect the extent of these side reactions?

Yes. More reactive aryl halides (e.g., aryl iodides and bromides) will undergo oxidative addition to the palladium catalyst more readily, which can lead to a faster overall cross-coupling reaction, thereby potentially outcompeting the side reactions. Less reactive aryl chlorides may require more forcing conditions (higher temperatures, longer reaction times), which can exacerbate the protodeboronation of the boronic acid.

Q4: Are there any analytical techniques to quantify the amount of side products?

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying the volatile protodeboronated product (propylcyclohexylbenzene). High-Performance Liquid Chromatography (HPLC) can be used to quantify the desired product and the less volatile homocoupling product. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be employed to determine the relative ratios of all components in the crude reaction mixture.

Experimental Protocols

The following are general starting protocols for a Suzuki-Miyaura coupling reaction with this compound. Optimization will likely be necessary based on the specific aryl halide used.

Protocol 1: General Conditions for Suzuki-Miyaura Coupling

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Protocol1_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Aryl Halide, Boronic Acid, Base, and Catalyst Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., Toluene, Dioxane, or DME/water mixture)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Argon), add the aryl halide, this compound, base, and palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

Protocol 2: Using a Boronic Ester to Minimize Protodeboronation

Procedure:

  • Synthesis of the Pinacol Ester: this compound can be converted to its pinacol ester by reacting it with pinacol in a suitable solvent (e.g., toluene or THF) with removal of water, often using a Dean-Stark apparatus.

  • Suzuki-Miyaura Coupling: Follow the general procedure in Protocol 1, substituting the boronic acid with its pinacol ester (typically 1.1-1.2 equivalents). Note that the reaction may require slightly longer reaction times or higher temperatures to facilitate the in-situ hydrolysis of the ester to the active boronic acid.

References

Technical Support Center: Troubleshooting Suzuki-Miyaura Reactions Involving Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during Suzuki-Miyaura cross-coupling reactions, particularly those involving substituted boronic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction is failing to give any product or shows very low yield. What are the primary factors to investigate?

A1: A failed Suzuki reaction can be attributed to several factors. A systematic check of the following is recommended:

  • Catalyst Activity: Ensure your palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, especially if yours is air-sensitive.[1]

  • Oxygen Contamination: The Suzuki-Miyaura coupling is sensitive to oxygen, which can lead to catalyst decomposition and unwanted side reactions like the homocoupling of boronic acids.[1][2] It is crucial to properly degas all solvents and reagents and to maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[1]

  • Reagent Purity and Stability: The purity of both the aryl halide and the boronic acid is critical.[3] Boronic acids can degrade over time, particularly through protodeboronation.[1] Verify the integrity of your starting materials.

  • Base and Solvent Selection: The choice of base and solvent is interdependent and crucial for the reaction's success. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of the reactants or products.[1] For biphasic reactions, vigorous stirring is essential to ensure efficient mixing.[1]

Q2: I am observing significant formation of a byproduct from the homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[2][4] To suppress this unwanted reaction:

  • Rigorous Exclusion of Oxygen: Ensure the reaction is performed under strictly anaerobic conditions. Sub-surface sparging of the reaction mixture with an inert gas like nitrogen before adding the catalyst can be very effective.[5][6]

  • Choice of Palladium Source: Some palladium sources are more prone to promoting homocoupling. Using a Pd(0) source directly or ensuring the complete reduction of a Pd(II) precatalyst can be beneficial. Using palladium on carbon (Pd/C) has been shown to reduce homocoupling compared to Pd(OAc)₂.[5]

  • Addition of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture without interfering with the catalytic cycle.[5][6]

  • Slow Addition of Boronic Acid: In some instances, the slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, thereby reducing the rate of homocoupling.[7]

Q3: My boronic acid is undergoing protodeboronation. What strategies can I employ to prevent this?

A3: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a significant decomposition pathway, especially for electron-rich, heteroaromatic, or vinyl boronic acids.[1][4] This side reaction is often accelerated by strong bases and the presence of water.[1][4]

  • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce or eliminate protodeboronation.[1]

  • Use of Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are generally more stable towards protodeboronation than the corresponding boronic acids and can be used as effective alternatives.[8][9] Diethanolamine (DABO) boronates also offer enhanced stability.[10]

Q4: I am working with a sterically hindered boronic acid (e.g., with ortho-substituents) and the reaction is very sluggish. What modifications should I try?

A4: Steric hindrance can significantly slow down the key steps of the Suzuki reaction, namely transmetalation and reductive elimination.[1] Overcoming this challenge often requires more forcing conditions and specialized catalyst systems.[11]

  • Bulky, Electron-Rich Ligands: These are crucial for coupling sterically hindered substrates.[7] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[1][7]

  • Higher Temperatures: Increasing the reaction temperature can help to overcome the activation energy barrier imposed by steric hindrance.[12]

  • Choice of Base and Solvent: For sterically demanding couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in anhydrous polar aprotic solvents like dioxane, DMF, or toluene are often more effective.[7]

Q5: My reaction involving an electron-deficient boronic acid is not proceeding efficiently. What are the likely issues and solutions?

A5: Electron-deficient boronic acids can be challenging substrates due to a slower rate of transmetalation.[13][14]

  • Catalyst System: Employing highly active catalyst systems is crucial. Catalysts based on bulky, electron-rich ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) can promote the necessary rapid oxidative addition and facilitate transmetalation.[13]

  • Base Selection: A suitable base is required to facilitate the formation of the boronate "ate" complex, which is more nucleophilic and reactive in the transmetalation step. Stronger bases like K₃PO₄ are often effective.[13]

  • Solvent System: The choice of solvent can influence the solubility of the reagents and the reaction kinetics. Aprotic polar solvents or biphasic systems like toluene/water or dioxane/water are commonly used.[13]

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving challenging substituted boronic acids.

Table 1: Comparison of Palladium Catalysts and Ligands for Electron-Deficient Boronic Acids [13]

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.Lower activity for challenging substrates, requires higher temperatures.2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type ligands for challenging substrates.1-3

Table 2: Influence of Base and Solvent on Suzuki Coupling Yields [15]

BaseTypical SubstrateSolventTypical Yield Range (%)Notes
K₃PO₄Aryl bromides/chloridesToluene/H₂O, Dioxane/H₂O80-99%Very effective for many couplings, promotes high reaction rates.
K₂CO₃Aryl bromidesEthanol/H₂O, DMF70-95%A common and moderately strong base.
Cs₂CO₃Sterically hindered substratesDioxane, Toluene75-98%Highly effective due to its high solubility in organic solvents.
KFBase-sensitive substratesTHF, DioxaneModerate to highFluoride ions are believed to uniquely activate the boronic acid.[16]
NaOHAryl bromidesTHF/H₂O~70%A strong base that can sometimes lead to side reactions.[15]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Boronic Acid [7]

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), the sterically hindered boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).

  • Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2.0-3.0 equiv) followed by the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Procedure for Minimizing Protodeboronation using a Boronic Ester [4]

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine the aryl halide (1.0 equiv), the boronic ester (e.g., pinacol boronate, 1.1-1.3 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or KF, 2.0 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.

  • Reaction: Heat the mixture with stirring at a suitable temperature (e.g., 90 °C) until the starting material is consumed as indicated by TLC or LC-MS.

  • Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water. Dry the organic phase, concentrate, and purify the residue by chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Product Coupled Product (Ar-Ar') Reductive_Elimination->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Oxidative_Addition Boronic_Acid Boronic Acid/Ester (Ar'-B(OR)2) Boronic_Acid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_reagents Check Reagent Purity & Stability start->check_reagents check_conditions Verify Inert Atmosphere & Degassed Solvents start->check_conditions check_catalyst Assess Catalyst/Ligand Activity start->check_catalyst side_reactions Identify Side Products (Homocoupling, Protodeboronation) check_reagents->side_reactions check_conditions->side_reactions check_catalyst->side_reactions homocoupling Homocoupling Observed side_reactions->homocoupling Yes protodeboronation Protodeboronation Observed side_reactions->protodeboronation Yes no_reaction No Reaction/ Decomposition side_reactions->no_reaction No solve_homocoupling Optimize: - Rigorous Degassing - Change Pd Source - Add Reducing Agent homocoupling->solve_homocoupling solve_protodeboronation Optimize: - Milder Base - Anhydrous Conditions - Use Boronic Ester protodeboronation->solve_protodeboronation solve_no_reaction Optimize: - Change Ligand/Catalyst - Screen Bases/Solvents - Increase Temperature no_reaction->solve_no_reaction

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.

References

improving solubility of 4-(trans-4-Propylcyclohexyl)phenylboronic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 4-(trans-4-Propylcyclohexyl)phenylboronic acid in reaction media.

Troubleshooting Guide: Improving Solubility

Low solubility of this compound can lead to poor reaction kinetics, incomplete conversions, and difficulties in purification. This guide provides a systematic approach to troubleshoot and resolve these issues.

Issue 1: The boronic acid does not fully dissolve in the initial reaction solvent.

Possible Cause Suggested Solution
Inappropriate Solvent Choice: The nonpolar nature of the propylcyclohexyl group and the polar boronic acid group give the molecule a mixed polarity, making solvent selection critical.1. Solvent Screening: Test solubility in a range of solvents with varying polarities. Ethers (like THF, 2-MeTHF, dioxane) and aromatic hydrocarbons (like toluene) are common starting points for Suzuki-Miyaura reactions. For this specific boronic acid, its significant nonpolar character may favor less polar solvents. 2. Use of Co-solvents: Employ a mixture of solvents. A common combination is an aqueous/organic biphasic system (e.g., Toluene/Water, THF/Water). The presence of water can help dissolve the base and the boronate species formed in situ.[1][2] 3. Elevated Temperature: Gently heating the reaction mixture can significantly increase the solubility of the boronic acid.
Presence of Boroxine: Boronic acids can dehydrate to form cyclic anhydrides called boroxines. These trimers often have different solubility profiles and may be less reactive.1. Conversion to Boronic Acid: The equilibrium between the boronic acid and its boroxine can often be shifted back towards the monomeric acid by the addition of water to the reaction mixture. 2. Use of Boronic Esters: Consider converting the boronic acid to a more soluble boronic ester derivative, such as a pinacol ester. Boronic esters often exhibit improved solubility in organic solvents and can be used directly in coupling reactions.[3][4][5][6]

Issue 2: The reaction is sluggish or incomplete, suggesting a solubility-limited reaction rate.

Possible Cause Suggested Solution
Poor Availability of the Boronic Acid: Even if partially soluble, the concentration of the dissolved boronic acid in the reaction phase may be too low for efficient transmetalation.1. Addition of a Base: The base is crucial not only for the catalytic cycle but also for forming a more nucleophilic and often more soluble boronate species.[1][7] Experiment with different inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and their solubility in the chosen solvent system. The solubility of the base itself can be a limiting factor.[8] 2. Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) can facilitate the transfer of the boronate from the aqueous or solid phase to the organic phase where the catalyst resides.[9]
Catalyst Deactivation: Poor solubility can lead to localized high concentrations of reagents, potentially causing catalyst decomposition.1. Slow Addition: If the boronic acid is added as a solid, consider adding it portion-wise or as a slurry in one of the reaction solvents to maintain a low, steady concentration in the reaction mixture. 2. Use of Robust Ligands: Employ palladium catalysts with bulky, electron-rich phosphine ligands that are more resistant to deactivation and can promote the reaction even at lower substrate concentrations.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound expected to be soluble?

A1: Based on supplier information, this compound is described as being slightly soluble in methanol.[10][11] Due to its chemical structure, which contains a large nonpolar propylcyclohexyl group and a polar phenylboronic acid moiety, its solubility will vary. Generally, for similar arylboronic acids, ethers (like THF, dioxane) and ketones are good solvents, while hydrocarbons (like hexane, cyclohexane) are poor solvents.[3][5][6] For reaction purposes, a mixture of solvents, such as toluene/water or THF/water, is often employed to balance the solubility of the various reactants.

Q2: Can I use water in my reaction to improve the solubility of the boronic acid?

A2: Yes, the addition of water to form a biphasic or aqueous-organic system is a common and effective strategy in Suzuki-Miyaura coupling reactions. Water can help dissolve the inorganic base and facilitate the formation of the reactive boronate species.[1][2][9] It can also help to break down the boroxine (trimeric anhydride) back into the monomeric boronic acid.

Q3: My boronic acid seems to be insoluble in the reaction mixture. Will the reaction still proceed?

A3: Reactions can sometimes proceed even if the boronic acid is not fully dissolved, as it may slowly dissolve as it is consumed (Le Chatelier's principle). However, this often results in long reaction times and incomplete conversion. For a more efficient and reproducible reaction, it is highly recommended to find conditions where the boronic acid is at least partially soluble or to use techniques to enhance its availability in the reaction phase, such as using a co-solvent, a phase-transfer catalyst, or converting it to a more soluble derivative.

Q4: What is a boroxine, and how does it affect solubility and reactivity?

A4: A boroxine is a cyclic trimer formed by the dehydration of three boronic acid molecules. This compound is often supplied containing varying amounts of its anhydride (boroxine).[10][12] Boroxines have different physical properties, including solubility, compared to their corresponding boronic acids. While they are often competent in cross-coupling reactions, their reactivity can be lower. The presence of water and a base in the reaction mixture can typically hydrolyze the boroxine back to the active boronic acid monomer.

Q5: Would converting the boronic acid to its pinacol ester improve its solubility?

A5: Yes, converting a boronic acid to its corresponding pinacol ester is a widely used strategy to improve solubility in organic solvents and also enhance its stability for storage.[3][4][5][6] Boronic esters are generally more soluble in a wider range of organic solvents compared to the parent boronic acids. The pinacol ester can then be used directly in the Suzuki-Miyaura coupling reaction.

Quantitative Data: Solubility of Phenylboronic Acid

SolventSolubility of Phenylboronic AcidReference
Dipropyl etherHigh[3][5]
AcetoneHigh[3][5]
3-PentanoneHigh[3][5]
ChloroformModerate[3][5]
MethylcyclohexaneVery Low[3][5]
Water (20 °C)1.9 g / 100 g[5][6]

Note: The large nonpolar propylcyclohexyl group in this compound will likely decrease its solubility in polar solvents and increase its solubility in nonpolar solvents compared to phenylboronic acid.

Experimental Protocols

Protocol 1: General Procedure for Improving Solubility using a Co-solvent and Base

  • To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add a mixture of solvents, for example, toluene and water in a 4:1 to 1:1 ratio.

  • Add the base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).

  • Stir the mixture at room temperature and observe for dissolution.

  • If the boronic acid remains largely undissolved, gradually heat the reaction mixture to 60-100 °C.

  • Monitor the reaction progress by TLC or GC/LC-MS.

Protocol 2: Conversion to the Pinacol Ester for Improved Solubility

  • In a round-bottom flask, suspend this compound (1.0 equivalent) and pinacol (1.1 equivalents) in a suitable solvent such as toluene or THF.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Continue heating until no more water is collected.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude this compound pinacol ester can often be used in the subsequent Suzuki-Miyaura coupling reaction without further purification.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Poor Solubility of Boronic Acid solvent_check Is the solvent system optimized? start->solvent_check base_check Is the base and its concentration adequate? solvent_check->base_check Yes solvent_action Action: Screen Solvents / Use Co-solvents (e.g., Toluene/Water) solvent_check->solvent_action temp_check Is the reaction temperature sufficient? base_check->temp_check Yes ptc_addition Add a Phase-Transfer Catalyst (PTC) base_check->ptc_addition Biphasic System? No base_action Action: Screen Bases (K3PO4, Cs2CO3) / Check Base Solubility base_check->base_action ester_conversion Consider converting to a more soluble boronic ester temp_check->ester_conversion No temp_action Action: Increase Reaction Temperature temp_check->temp_action solution_found Solubility Issue Resolved ester_conversion->solution_found ptc_addition->temp_check solvent_action->base_check base_action->temp_check temp_action->solution_found

Caption: A workflow for troubleshooting poor solubility issues.

Suzuki_Coupling_Solubility_Factors cluster_strategies Solubilization Strategies boronic_acid 4-(trans-4-Propylcyclohexyl) phenylboronic acid (Limited Solubility) co_solvent Co-solvent (e.g., Water, THF) boronic_acid->co_solvent base Base (e.g., K3PO4) Forms Boronate boronic_acid->base heating Heating boronic_acid->heating ester Convert to Pinacol Ester boronic_acid->ester dissolved_species Solubilized & Reactive Boron Species co_solvent->dissolved_species base->dissolved_species heating->dissolved_species ester->dissolved_species

Caption: Factors influencing the solubility of the boronic acid.

References

Technical Support Center: Preventing Protodeboronation of 4-(trans-4-Propylcyclohexyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate protodeboronation of 4-(trans-4-propylcyclohexyl)phenylboronic acid during chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem?

Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the context of a Suzuki-Miyaura coupling with this compound, this side reaction consumes the starting material and forms 1-propyl-4-phenylcyclohexane as a byproduct, which reduces the yield of the desired coupled product and complicates purification.[1]

Q2: What are the primary factors that cause protodeboronation?

Several factors can promote protodeboronation, especially under the basic conditions typical for Suzuki-Miyaura couplings.[3] Key contributors include:

  • Presence of Protic Sources: Water is a primary proton source for this reaction.[1]

  • High pH (Base): The reaction is often base-catalyzed.[1][4] Strong bases like hydroxides can accelerate the process.[5]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of protodeboronation.[5][6]

  • Inefficient Catalysis: A slow desired cross-coupling reaction allows more time for the boronic acid to decompose via the competing protodeboronation pathway.[5]

  • Oxygen: While not a direct cause of protodeboronation, the presence of oxygen can lead to other side reactions like homocoupling and catalyst degradation.[2]

  • Catalyst Ligands: Some bulky phosphine ligands, while effective for cross-coupling, can paradoxically promote palladium-catalyzed protodeboronation.[7][8]

Q3: How can I detect and quantify the extent of protodeboronation?

Protodeboronation can be identified by detecting the corresponding byproduct, 1-propyl-4-phenylcyclohexane, in the crude reaction mixture. The most common analytical techniques for detection and quantification are:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • High-Performance Liquid Chromatography (HPLC) with a UV detector

Quantification is achieved by comparing the peak area of the byproduct against the desired product or a known internal standard. This allows for the calculation of relative percentages and helps in optimizing reaction conditions.

Q4: What is the single most effective strategy to prevent protodeboronation?

Converting the boronic acid to a more stable derivative is the most robust strategy.[1] Potassium trifluoroborate salts and MIDA (N-methyliminodiacetic acid) boronates are exceptionally stable.[2][9] These derivatives act as "slow-release" sources of the boronic acid under reaction conditions, keeping the concentration of the more reactive free boronic acid low and thus minimizing its decomposition.[1][10] Potassium trifluoroborates are particularly advantageous as they are generally stable to air and moisture.[11]

Troubleshooting Guides
Problem: Low yield of the desired product with significant formation of 1-propyl-4-phenylcyclohexane byproduct.

This is a classic symptom of protodeboronation. The following table outlines potential causes and recommended solutions to prioritize the desired Suzuki-Miyaura coupling pathway.

Possible Cause Recommended Solution & Rationale
1. Presence of Water Use Anhydrous Conditions: Thoroughly dry all glassware in an oven (>120 °C) and cool under an inert atmosphere. Use anhydrous solvents (e.g., Toluene, Dioxane, 2-MeTHF) and ensure all reagents are dry. Water is a key reactant in base-catalyzed protodeboronation.[1][5][12]
2. High Reaction Temperature Lower the Temperature: Attempt the reaction at the lowest temperature that provides efficient catalytic turnover (e.g., start at 60-80 °C).[5] Higher temperatures disproportionately accelerate the rate of protodeboronation compared to the coupling reaction.[6]
3. Inappropriate Base Screen Weaker Bases: Avoid strong bases like NaOH and KOH. Use milder, non-hydroxide bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF), which are effective for coupling but less likely to promote protodeboronation.[5]
4. Slow Catalytic Turnover Optimize the Catalyst System: Use a highly active palladium precatalyst and/or ligand (e.g., Buchwald-type systems) to accelerate the Suzuki coupling.[5][13] A faster desired reaction will outcompete the protodeboronation side reaction. Consider a modest increase in catalyst loading if the reaction is sluggish.
5. Boronic Acid Instability Convert to a Stable Derivative: Before the coupling reaction, convert the this compound to its corresponding potassium trifluoroborate salt or MIDA boronate. These derivatives are significantly more stable and provide a slow release of the boronic acid, minimizing decomposition.[1][9][10]
Data Presentation: Effect of Reaction Parameters on Protodeboronation

The following tables summarize the expected impact of changing key reaction parameters based on established principles for similar boronic acids.

Table 1: Influence of Base and Solvent on Product vs. Byproduct Ratio

Base Solvent System Expected Yield of Coupled Product Expected % of Protodeboronation Byproduct
NaOH Dioxane/H₂O (4:1) Low High (>40%)
K₃PO₄ Dioxane/H₂O (4:1) Moderate Moderate (10-25%)
K₃PO₄ Anhydrous Toluene High Low (<5%)
Cs₂CO₃ Anhydrous Dioxane High Low (<5%)

Data is illustrative, based on general principles to suppress base-catalyzed protodeboronation.[5]

Table 2: Influence of Temperature on Product vs. Byproduct Ratio

Temperature Expected Yield of Coupled Product Expected % of Protodeboronation Byproduct
110 °C Moderate High (>30%)
80 °C High Low (<5%)
60 °C High (may be slower) Very Low (<2%)

Data is illustrative, assuming an optimized catalyst system. Lower temperatures consistently reduce protodeboronation.[5]

Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol employs anhydrous conditions and a mild base to favor the cross-coupling reaction.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.3 equiv)

  • Palladium Catalyst (e.g., SPhos Pd G3, 2 mol%)

  • Anhydrous Base (e.g., K₃PO₄, 2.5 equiv)

  • Anhydrous Solvent (e.g., Toluene or 2-MeTHF)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Bake all glassware in an oven (>120 °C) overnight and cool under a stream of inert gas.

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous K₃PO₄, and the palladium catalyst.

  • Solvent Addition: Add the anhydrous solvent via a dry syringe.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove all dissolved oxygen.

  • Boronic Acid Addition: Under a positive pressure of inert gas, add the this compound.

  • Reaction: Heat the mixture to the desired temperature (recommend starting at 80 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the aryl halide is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of Potassium 4-(trans-4-Propylcyclohexyl)phenyltrifluoroborate

This protocol converts the boronic acid to its highly stable trifluoroborate salt, which is the recommended reagent for challenging couplings.

Materials:

  • This compound (1.0 equiv)

  • Potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv)

  • Methanol (MeOH)

  • Water (H₂O)

  • Acetone

Procedure:

  • Dissolution: In a flask, dissolve the this compound in methanol.

  • KHF₂ Addition: Prepare a saturated aqueous solution of potassium hydrogen fluoride. Add this solution dropwise to the boronic acid solution with stirring.

  • Precipitation: Stir the mixture at room temperature. The potassium trifluoroborate salt will begin to precipitate. Continue stirring for 1-2 hours.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold water, cold methanol, and finally with acetone to aid in drying.

  • Drying: Dry the resulting white solid under high vacuum. The stable potassium trifluoroborate salt can be stored and used in Suzuki-Miyaura reactions (typically with a base like Cs₂CO₃ in a THF/H₂O solvent system).[9]

Visualizations

G cluster_0 Reaction Pathways reagents Ar-X + Boronic Acid + Pd(0) Catalyst + Base suzuki Suzuki-Miyaura Coupling reagents->suzuki Fast Desired protodeboronation Protodeboronation reagents->protodeboronation Slow Undesired product Desired Product (Ar-Ar') suzuki->product byproduct Byproduct (Ar-H) protodeboronation->byproduct

Caption: Competing pathways in a Suzuki-Miyaura reaction.

G start Low Yield & Byproduct Detected? check_water Are conditions strictly anhydrous? start->check_water check_temp Is temperature > 90°C? check_water->check_temp Yes sol_water Implement Anhydrous Protocol: - Dry glassware & solvents - Use inert atmosphere check_water->sol_water No check_base Using strong base (e.g., NaOH)? check_temp->check_base No sol_temp Lower temperature to 60-80°C check_temp->sol_temp Yes check_stability Using boronic acid directly? check_base->check_stability No sol_base Switch to weaker base: K₃PO₄ or Cs₂CO₃ check_base->sol_base Yes sol_stability Convert to Trifluoroborate or MIDA boronate check_stability->sol_stability Yes

Caption: Troubleshooting workflow for protodeboronation.

G cause Causes of Protodeboronation 1. Protic Solvents (H₂O) 2. High Temperature 3. Strong Base 4. Inherent Instability strategy Prevention Strategies 1. Use Anhydrous Conditions 2. Lower Reaction Temp. 3. Use Weaker Base (K₃PO₄) 4. Use Stable Derivatives (Trifluoroborates) cause:s->strategy:n Addressed By

Caption: Core causes and prevention strategies overview.

References

Technical Support Center: Catalyst Selection for Suzuki-Miyaura Coupling of 4-(trans-4-Propylcyclohexyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the homocoupling of 4-(trans-4-Propylcyclohexyl)phenylboronic acid during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of symmetrical biaryl impurities and reduced yields of the desired cross-coupled product. This guide addresses the primary causes and provides specific troubleshooting steps.

Issue: Significant Formation of Homocoupling Byproduct (4,4'-bis(trans-4-propylcyclohexyl)-1,1'-biphenyl)

Potential CauseTroubleshooting Strategy
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can promote the oxidation of the active Pd(0) catalyst to Pd(II) species, which can facilitate homocoupling.[1]
Use of Pd(II) Precatalyst Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂). If a Pd(II) source is used, consider the in-situ reduction to the active Pd(0) species. Incomplete reduction can leave residual Pd(II) that promotes homocoupling.[2]
Slow or Inefficient Reduction of Pd(II) If using a Pd(II) precatalyst, add a mild reducing agent, such as potassium formate (1-2 equivalents), to facilitate the complete reduction to Pd(0).[3]
Inappropriate Ligand Selection For sterically hindered substrates like this compound, employ bulky, electron-rich phosphine ligands. These ligands can accelerate the desired reductive elimination step over the homocoupling pathway.[4]
Suboptimal Base or Solvent The choice of base and solvent system can significantly influence the reaction outcome. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/water, Toluene/water, THF/water).
High Concentration of Boronic Acid A high instantaneous concentration of the boronic acid can favor the homocoupling side reaction. Consider a slow addition of the boronic acid to the reaction mixture.[3][5]
Boronic Acid Instability Boronic acids can be prone to decomposition. Using more stable derivatives like pinacol esters (Bpin) can sometimes suppress side reactions by providing a slower, controlled release of the boronic acid.

Catalyst Performance Comparison for Sterically Hindered Arylboronic Acids

While specific quantitative data for the homocoupling of this compound is limited in publicly available literature, the following table summarizes the performance of various palladium catalyst systems in Suzuki-Miyaura reactions with structurally similar, sterically hindered, or functionalized arylboronic acids. This data can serve as a guide for initial catalyst screening.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%) of Cross-Coupled ProductReference for Analogous Systems
Pd(OAc)₂ / SPhos SPhosK₃PO₄Dioxane/H₂O1001>95[6]
Pd₂(dba)₃ / P(t-Bu)₃ P(t-Bu)₃K₃PO₄Dioxane251295[6]
Pd(dppf)Cl₂ dppfK₂CO₃DME802High[6]
Pd(PPh₃)₄ PPh₃K₃PO₄DMF802485-96[6]

Note: The yields presented are for the desired cross-coupled product in reactions with analogous sterically hindered or functionalized arylboronic acids and may not directly reflect the expected yield or the degree of homocoupling for this compound. Optimization is crucial.

Experimental Protocols

Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions that can be adapted for this compound to minimize homocoupling.

Protocol 1: General Procedure Using a Pd(0) Precatalyst and a Buchwald Ligand

This protocol is a robust starting point for coupling with sterically hindered boronic acids.[4]

Reagents & Equipment:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a degassed solvent mixture of dioxane and water (e.g., 4:1). This can be done by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Slow Addition of Boronic Acid

This method is designed to keep the concentration of the boronic acid low throughout the reaction, thereby disfavoring the homocoupling side reaction.[3][5]

Procedure:

  • Follow the setup and degassing procedures as described in Protocol 1, but initially, only add the aryl halide, base, palladium precursor, and ligand to the reaction flask.

  • Dissolve the this compound in a portion of the degassed solvent.

  • Heat the main reaction mixture to the desired temperature.

  • Add the boronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump.

  • Monitor and work up the reaction as described in Protocol 1.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of boronic acid homocoupling in Suzuki reactions?

A1: The presence of oxygen is a major contributor to homocoupling.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the dimerization of the boronic acid.[2]

Q2: How can I tell if homocoupling is a significant issue in my reaction?

A2: The primary indication will be a lower-than-expected yield of your desired cross-coupled product and the appearance of a non-polar, high Rf spot on a TLC plate, corresponding to the symmetrical biaryl byproduct. This can be confirmed by analytical techniques such as GC-MS or NMR spectroscopy of the crude reaction mixture.

Q3: Are sterically hindered boronic acids like this compound more prone to homocoupling?

A3: Not necessarily more prone to homocoupling, but the steric hindrance can slow down the desired cross-coupling reaction, making the competing homocoupling pathway more significant if the reaction conditions are not optimized.[4]

Q4: Can the choice of base influence the extent of homocoupling?

A4: Yes, the base plays a crucial role in the transmetalation step. The optimal base can vary depending on the specific substrates and catalyst system. It is often necessary to screen a few different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the one that gives the best yield of the cross-coupled product with minimal side reactions.

Q5: Is it better to use the boronic acid or its corresponding pinacol ester?

A5: Boronic acid pinacol esters are generally more stable than their corresponding boronic acids and are less prone to side reactions like protodeboronation and homocoupling. They provide a slower, more controlled release of the boronic acid into the catalytic cycle. If you are experiencing significant homocoupling, using the pinacol ester of this compound is a highly recommended strategy.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting and minimizing homocoupling in the Suzuki-Miyaura coupling of this compound.

G start High Homocoupling Observed check_oxygen 1. Check for Oxygen - Degas solvents thoroughly - Use inert atmosphere (Ar/N₂) start->check_oxygen change_catalyst 2. Evaluate Palladium Source - Switch from Pd(II) to Pd(0) - Add reducing agent (e.g., K-formate) check_oxygen->change_catalyst If issue persists optimize_ligand 3. Optimize Ligand - Use bulky, electron-rich phosphine ligands (e.g., SPhos) change_catalyst->optimize_ligand If issue persists screen_conditions 4. Screen Reaction Conditions - Vary base (K₂CO₃, Cs₂CO₃, K₃PO₄) - Vary solvent (Dioxane, Toluene) optimize_ligand->screen_conditions If issue persists slow_addition 5. Modify Addition - Slow addition of boronic acid screen_conditions->slow_addition If issue persists use_ester 6. Use Boronic Ester - Switch to pinacol ester (Bpin) slow_addition->use_ester If issue persists end Homocoupling Minimized use_ester->end Problem Solved

Caption: Troubleshooting workflow for minimizing homocoupling.

Suzuki-Miyaura Catalytic Cycle and Homocoupling Pathway

The following diagram illustrates the main Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway that can be promoted by Pd(II) species.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R¹-X) pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex + R¹-X pd2_source Pd(II) Source (e.g., from O₂ oxidation) pd0->pd2_source Oxidation (O₂) transmetalation Transmetalation (Ar-B(OH)₂) pd2_biaryl R¹-Pd(II)L₂-Ar pd2_complex->pd2_biaryl + ArB(OH)₂ - X⁻ reductive_elimination Reductive Elimination product R¹-Ar (Product) pd2_biaryl->product product->pd0 transmetalation1 Transmetalation (Ar-B(OH)₂) pd2_aryl Ar-Pd(II)L₂-X pd2_source->pd2_aryl + ArB(OH)₂ transmetalation2 Transmetalation (Ar-B(OH)₂) pd2_diaryl Ar-Pd(II)L₂-Ar pd2_aryl->pd2_diaryl + ArB(OH)₂ reductive_elimination_homo Reductive Elimination homocoupling_product Ar-Ar (Byproduct) pd2_diaryl->homocoupling_product

Caption: Suzuki-Miyaura cycle and competing homocoupling pathway.

References

Technical Support Center: Workup Procedures for Boronic Acid Impurity Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of boronic acid impurities from reaction mixtures and final products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found with boronic acids?

A1: Common impurities include protodeboronation products (where the boronic acid group is replaced by a hydrogen), boronic acid anhydrides (boroxines), homocoupling products from Suzuki-Miyaura reactions, and residual starting materials or catalysts.[1][2][3][4] The purity of commercially available boronic acids can also be a concern, with some batches containing significant levels of these impurities upon arrival.[4]

Q2: My boronic acid is an oil/gooey solid and is difficult to handle. How can I purify it?

A2: Oily or amorphous boronic acids can be challenging. Techniques to consider include:

  • Trituration: Washing the material with a non-polar solvent like hexane can sometimes induce solidification and remove non-polar impurities.[1][4]

  • Formation of a Diethanolamine Adduct: Reacting the crude boronic acid with diethanolamine can form a stable, crystalline solid that is easier to handle and purify by filtration.[2][4][5][6] The pure boronic acid can then be regenerated.

  • Conversion to a Boronate Ester: Converting the boronic acid to a more stable and often crystalline derivative, like a pinacol ester, can facilitate purification by chromatography or recrystallization.[3]

Q3: I am having trouble removing a polar boronic acid impurity from my desired product. What methods are most effective?

A3: For polar boronic acids, several strategies can be employed:

  • Acid-Base Extraction: If your product is not acidic, a basic wash (e.g., with 1-2 M NaOH or KOH) will convert the boronic acid to its boronate salt, which is soluble in the aqueous phase and can be separated from the organic layer containing your product.[7][8]

  • Scavenger Resins: Solid-supported scavengers with diol or diethanolamine (DEAM) functionalities are highly effective at binding and removing boronic acids from solution.[9][10][11]

  • Reverse-Phase Chromatography (C18): This can be an effective method for separating polar compounds, although some boronic acids may still streak or stick to the stationary phase.[4][5]

Q4: Can I use normal-phase silica gel chromatography to purify my boronic acid?

A4: Normal-phase silica gel chromatography can be challenging for boronic acids as they are prone to dehydration on the acidic silica surface, leading to the formation of boroxines and causing streaking or irreversible binding to the column.[1][4] However, it can be successful for some boronic acids, especially if a modifier like a small amount of acetic acid is added to the eluent.[1] For pinacol boronic esters, impregnating the silica gel with boric acid has been shown to improve separation.[12] Neutral alumina can also be a suitable alternative to silica gel.[1]

Q5: How can I quantify the amount of residual boronic acid impurity in my final product?

A5: Several analytical techniques can be used for the sensitive quantification of boronic acid impurities:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for detecting and quantifying trace levels of boronic acids, often without the need for derivatization.[13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used, but may require derivatization of the boronic acid to make it more volatile.[15]

  • High-Performance Liquid Chromatography (HPLC) with UV or other detectors: This is a common technique, though sensitivity can be an issue if the boronic acid lacks a strong chromophore.[16]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique quantifies the total boron content but does not differentiate between different boron-containing species.[15]

Troubleshooting Guides

Issue 1: Low Recovery After Acid-Base Extraction
Symptom Possible Cause Troubleshooting Action
Low yield of purified boronic acid after acidification and extraction.Incomplete protonation of the boronate salt.Ensure the aqueous layer is sufficiently acidic (pH 1-2) by adding a strong mineral acid like HCl.
The purified boronic acid has some solubility in the aqueous layer.Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.
The boronic acid is unstable under the acidic or basic conditions.Minimize the time the boronic acid is in contact with the strong acid or base. Consider alternative methods like scavenger resins or recrystallization.
Issue 2: Boronic Acid Streaks on TLC and Column Chromatography
Symptom Possible Cause Troubleshooting Action
The boronic acid spot on the TLC plate is elongated and does not move as a tight spot.Interaction with the silica gel, possibly leading to decomposition or boroxine formation.Add a small amount of a modifier like acetic acid to the eluent system.[1]
Consider using a different stationary phase like neutral alumina or C18 reverse-phase silica.[1][5]
For boronate esters, try impregnating the silica gel with boric acid.[12]
Issue 3: Recrystallization Fails to Purify the Boronic Acid
Symptom Possible Cause Troubleshooting Action
No crystals form upon cooling, or the product oils out.The chosen solvent system is not suitable.Screen a wider range of solvents with varying polarities.[4] Common recrystallization solvents for boronic acids include hot water, ethanol, benzene, dichloroethane, and ethyl acetate.[1][5][17]
Try an anti-solvent crystallization method by dissolving the boronic acid in a good solvent and slowly adding a poor solvent until turbidity is observed, then cool.
The purity of the boronic acid does not improve after recrystallization.The impurity has similar solubility properties to the desired product.Consider a different purification technique such as derivatization to form a diethanolamine adduct, which may have different crystallization properties.[4][5]
An acid-base workup prior to recrystallization may remove impurities with different acidic/basic properties.[1][18]

Experimental Protocols

Protocol 1: Purification of a Boronic Acid via Acid-Base Extraction
  • Dissolution: Dissolve the crude boronic acid-containing mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basification: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1-2 M NaOH or KOH) one to three times. The boronic acid will move into the aqueous layer as its boronate salt. Non-acidic impurities will remain in the organic layer.[7][8]

  • Separation: Combine the aqueous layers. The organic layer can be discarded or processed further if it contains other desired compounds.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with a concentrated mineral acid (e.g., HCl). The boronic acid will precipitate if it is insoluble in acidic water, or it will be neutralized and ready for extraction.

  • Extraction: Extract the acidified aqueous layer multiple times with a fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.

Protocol 2: Purification via Diethanolamine Adduct Formation
  • Adduct Formation: Dissolve the crude boronic acid in a minimal amount of a suitable solvent like methylene chloride or ether in a flask with a stir bar.[2][6] Add diethanolamine (1.0 equivalent) dropwise while stirring.[2]

  • Precipitation: A precipitate of the diethanolamine adduct will often form. The mixture may initially become clear before the adduct crashes out of solution.[6]

  • Isolation: Stir the resulting slurry for 15-30 minutes, then isolate the solid adduct by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.[2]

  • Regeneration of Boronic Acid (Optional, if the adduct is not used directly): To recover the free boronic acid, the adduct can be treated with an acid and extracted with an organic solvent. Alternatively, shaking the adduct with a saturated boric acid solution can sequester the diethanolamine, allowing the free boronic acid to be extracted into a solvent like ethyl acetate.[4]

Protocol 3: Removal of Boronic Acid Impurities Using a Scavenger Resin
  • Resin Selection: Choose a scavenger resin with an appropriate functionality for binding boronic acids, such as diethanolamine (DEAM), diol, or guanidine.[9][10]

  • Reaction Setup: Dissolve the crude product containing the boronic acid impurity in a suitable solvent. Add the scavenger resin to the solution (typically used in excess, e.g., 2-4 equivalents relative to the boronic acid).

  • Scavenging: Stir the mixture at room temperature for a period of time (this can range from 1 to 24 hours, depending on the resin and the boronic acid). Monitor the removal of the boronic acid from the solution by a suitable analytical technique (e.g., TLC, LC-MS).

  • Isolation of Purified Product: Filter off the resin and wash it with a small amount of the solvent.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the product, now free of the boronic acid impurity.

Visualizations

experimental_workflow_acid_base cluster_start Initial State cluster_extraction Extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase start Crude Product (with Boronic Acid Impurity) in Organic Solvent add_base Add Aqueous Base (e.g., 1M NaOH) start->add_base separate Separate Layers add_base->separate org_phase Organic Layer (Desired Product) separate->org_phase Contains Product aq_phase Aqueous Layer (Boronate Salt) separate->aq_phase Contains Impurity

Caption: Workflow for removing boronic acid impurities via acid-base extraction.

experimental_workflow_scavenger start Crude Product Solution (with Boronic Acid Impurity) add_resin Add Scavenger Resin (e.g., DEAM-functionalized) start->add_resin stir Stir/Agitate (1-24 h) add_resin->stir filter Filter to Remove Resin stir->filter resin_waste Resin with Bound Boronic Acid filter->resin_waste filtrate Filtrate filter->filtrate concentrate Concentrate Filtrate filtrate->concentrate end Purified Product concentrate->end

Caption: Workflow for boronic acid impurity removal using a scavenger resin.

References

effect of base on the stability of 4-(trans-4-Propylcyclohexyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(trans-4-Propylcyclohexyl)phenylboronic acid in the presence of bases. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of a base on the stability of this compound?

A1: Bases can have a significant impact on the stability of this compound, primarily by promoting its degradation through a process called protodeboronation.[1][2] In this reaction, the boronic acid group is replaced by a hydrogen atom, rendering the compound inactive for its intended cross-coupling reactions. The rate of this degradation is highly dependent on the strength of the base, the solvent system, temperature, and the pH of the reaction mixture.[3][4]

Q2: Which types of bases are most likely to cause degradation?

A2: Strong bases, particularly in aqueous environments, are more likely to accelerate the protodeboronation of arylboronic acids.[5] For instance, strong inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can lead to rapid decomposition.[4] While weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used in reactions like the Suzuki-Miyaura coupling, they can still contribute to degradation, especially at elevated temperatures.[5]

Q3: How does pH affect the stability of this compound?

A3: The stability of arylboronic acids is pH-dependent. Protodeboronation is generally slowest around pH 5 and increases under more acidic or basic conditions.[2] Under basic conditions (pH > 13), the boronic acid exists predominantly as the anionic boronate species (Ar-B(OH)₃⁻), which is susceptible to decomposition.[4][6] For many arylboronic acids, the optimal pH for forming stable diol complexes, which can be a protective measure, is between 7 and 9.[7]

Q4: Can the choice of solvent influence the stability in the presence of a base?

A4: Yes, the solvent system plays a crucial role. The presence of water, which acts as a proton source, is often necessary for protodeboronation to occur.[5] Therefore, running reactions under anhydrous conditions can significantly reduce this degradation pathway.[5] The choice of organic solvent can also influence the solubility and reactivity of the base and the boronic acid, thereby affecting stability.

Q5: Are there any recommended storage conditions to ensure the stability of this compound?

A5: To ensure long-term stability, this compound should be stored in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically between 2-8°C.[8][9] It is also advisable to keep it in a dry environment, as moisture can contribute to the formation of anhydrides and potentially affect its reactivity over time.[10]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound and bases, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Issue 1: Low or no yield in a Suzuki-Miyaura coupling reaction.

  • Possible Cause: Degradation of the boronic acid due to the base.

  • Troubleshooting Steps:

    • Assess Base Strength: If using a strong base (e.g., NaOH, KOH), consider switching to a milder base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or potassium fluoride (KF).[5]

    • Optimize Reaction Conditions: Lower the reaction temperature and shorten the reaction time to minimize the exposure of the boronic acid to basic conditions.

    • Use Anhydrous Conditions: If feasible for your reaction, switch to anhydrous solvents and ensure all reagents are dry to suppress water-mediated protodeboronation.[5]

    • Inert Atmosphere: Ensure the reaction is carried out under a properly maintained inert atmosphere (argon or nitrogen) to prevent oxidative degradation, which can be exacerbated by basic conditions.[5]

Issue 2: Significant formation of a byproduct corresponding to the protonated arene (propylcyclohexyl)benzene).

  • Possible Cause: Protodeboronation of the this compound.[1]

  • Troubleshooting Steps:

    • Monitor Reagent Purity: Verify the purity of your boronic acid before use, as degradation can occur during storage.

    • Modify Reaction Setup: Add the base portion-wise or use a slow-release method for the base to maintain a lower instantaneous concentration.

    • Protect the Boronic Acid: In some cases, conversion of the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the reaction can prevent premature decomposition. The active boronic acid can then be generated in situ.

Data Presentation

Table 1: Expected Qualitative Effect of Base and pH on the Stability of Arylboronic Acids.

ConditionBase TypepH RangeExpected Stability of this compound
Mildly BasicWeak (e.g., K₂CO₃, K₃PO₄)8 - 11Moderate; degradation can occur, especially at elevated temperatures.
Strongly BasicStrong (e.g., NaOH, KOH)> 12Low; rapid protodeboronation is likely.[4]
Anhydrous BasicOrganic or InorganicN/AHigher; the absence of water minimizes the primary pathway for protodeboronation.[5]
Neutral to Mildly AcidicN/A5 - 7Highest; protodeboronation is generally slowest in this range.[2]

Experimental Protocols

Protocol: Monitoring the Stability of this compound in a Basic Solution via High-Performance Liquid Chromatography (HPLC).

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Prepare a stock solution of the expected protodeboronation byproduct, 4-propylcyclohexylbenzene, for use as a reference standard.

  • Reaction Setup:

    • In a reaction vial, dissolve a known amount of this compound in the chosen reaction solvent.

    • Add the desired base at the intended reaction concentration.

    • Maintain the reaction mixture at the desired temperature, ensuring constant stirring.

  • Time-Course Sampling:

    • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing a dilute acidic solution (e.g., 0.1 M HCl in water/acetonitrile) to neutralize the base and stop the degradation.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Use a suitable C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate the starting material, the protodeboronated byproduct, and any other impurities.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220-254 nm).

  • Data Analysis:

    • Quantify the peak areas of the this compound and the 4-propylcyclohexylbenzene at each time point.

    • Plot the concentration of the starting material as a function of time to determine the rate of degradation under the tested basic conditions.

Visualizations

degradation_pathway boronic_acid This compound Ar-B(OH)₂ boronate Boronate Anion Ar-B(OH)₃⁻ boronic_acid->boronate + OH⁻ transition_state Transition State boronate->transition_state product Protodeboronated Product Ar-H transition_state->product base Base (e.g., OH⁻) water H₂O water->transition_state

Caption: Base-mediated protodeboronation pathway.

troubleshooting_workflow cluster_solutions Potential Solutions start Low Yield in Suzuki Coupling check_protodeboronation Check for Protodeboronation (e.g., by LC-MS or GC-MS) start->check_protodeboronation protodeboronation_yes Significant Protodeboronation check_protodeboronation->protodeboronation_yes Yes protodeboronation_no Minimal Protodeboronation check_protodeboronation->protodeboronation_no No weaker_base Use Weaker Base (e.g., K₂CO₃, KF) protodeboronation_yes->weaker_base anhydrous Switch to Anhydrous Conditions protodeboronation_yes->anhydrous lower_temp Lower Reaction Temperature protodeboronation_yes->lower_temp other_issues Investigate Other Issues (Catalyst, Ligand, etc.) protodeboronation_no->other_issues

Caption: Troubleshooting workflow for Suzuki coupling.

ph_stability cluster_acidic Acidic cluster_neutral Near Neutral cluster_basic Basic acidic_stability Increased Protodeboronation neutral_stability Optimal Stability (pH ≈ 5) acidic_stability->neutral_stability Increasing pH basic_stability Increased Protodeboronation neutral_stability->basic_stability Increasing pH

Caption: pH effect on arylboronic acid stability.

References

Validation & Comparative

A Comparative Guide to Arylboronic Acids in Suzuki Coupling: Focus on 4-(trans-4-Propylcyclohexyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the arylboronic acid coupling partner is critical and can significantly influence reaction outcomes. This guide provides a comparative analysis of 4-(trans-4-propylcyclohexyl)phenylboronic acid against other common arylboronic acids in the context of Suzuki coupling reactions, supported by available experimental data.

Performance Overview

This compound is a sterically hindered and electron-rich boronic acid derivative increasingly utilized in the synthesis of advanced materials, such as liquid crystals and OLEDs, where precise molecular architecture is paramount. Its bulky propylcyclohexyl group offers exceptional steric control in coupling reactions. In contrast, simpler arylboronic acids like phenylboronic acid, and those with electron-donating or electron-withdrawing groups, provide a baseline for understanding the impact of electronic and steric effects on reaction efficiency.

While direct, side-by-side comparative quantitative data for this compound under standardized conditions is limited in the readily available literature, we can infer its performance based on its structural characteristics and compare it with established data for other arylboronic acids. The bulky and electron-donating nature of the trans-4-propylcyclohexyl group is expected to influence the transmetalation step of the Suzuki coupling catalytic cycle.

Data Presentation: Suzuki Coupling with 4-Bromoanisole

To provide a quantitative comparison, the following table summarizes the performance of various arylboronic acids in Suzuki coupling with 4-bromoanisole, a common aryl halide substrate. The data for this compound is inferred based on its structural properties and qualitative descriptions of its high reactivity.

Arylboronic AcidStructureCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound (Structure)Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012>95 (Expected)[Qualitative data suggests high reactivity]
Phenylboronic Acid(Structure)Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O100298[1]
4-Methoxyphenylboronic Acid(Structure)Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O100299[1]
4-Chlorophenylboronic Acid(Structure)Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O100492[1]

Note: The yield for this compound is an educated estimation based on its reported high performance in similar applications. Direct comparative experimental data under these specific conditions was not available in the searched literature.

Experimental Protocols

Detailed methodologies for the Suzuki coupling reactions are provided below. These protocols are based on established literature procedures and can be adapted for specific research needs.

General Procedure for Suzuki Coupling of Arylboronic Acids with 4-Bromoanisole

Materials:

  • Arylboronic acid (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (10 mL)

  • Water (2 mL)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the arylboronic acid, 4-bromoanisole, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

  • Toluene and water are added to the flask.

  • The reaction mixture is stirred and heated to 100 °C under the inert atmosphere for the time specified in the data table.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Cycle cluster_reactants Inputs cluster_products Outputs A Pd(0)Ln Active Catalyst B Oxidative Addition Ar-Pd(II)L2-X A->B Ar-X C Transmetalation Ar-Pd(II)L2-Ar' B->C Ar'B(OH)2 Base D Reductive Elimination Ar-Ar' C->D D->A Pd(0)Ln ArX Aryl Halide (Ar-X) ArBOH2 Arylboronic Acid (Ar'B(OH)2) Base Base ArAr Biaryl Product (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for setting up and performing a Suzuki coupling experiment.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide Arylboronic Acid Catalyst Base B Add Solvents A->B C Inert Atmosphere (N2 or Ar) B->C D Heating and Stirring C->D E Monitor Progress (TLC/GC) D->E F Cool to RT E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I

References

The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in organic synthesis, the choice between employing a boronic acid or its corresponding boronate ester in Suzuki-Miyaura cross-coupling reactions is a critical decision that influences reaction efficiency, yield, and practicality. This guide provides an objective comparison of the reactivity and stability of boronic acids and their commonly used ester derivatives, supported by experimental data and detailed protocols.

The central consideration when choosing between a boronic acid and a boronate ester lies in the balance between reactivity and stability. Boronic acids are generally more reactive and often result in faster reaction times in Suzuki-Miyaura couplings.[1][2] This increased reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1][2] However, this reactivity is counterbalanced by lower stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways such as protodeboronation and oxidation, which can affect their shelf-life and decrease reaction yields.[1][2]

Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly enhanced stability.[1][2] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1] This stability makes them advantageous for multi-step syntheses and high-throughput screening applications.[2] The trade-off for this enhanced stability is generally a lower reaction rate compared to the parent boronic acid.[2] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also a viable pathway.[1][3][4]

Quantitative Performance Comparison

The following table summarizes quantitative data from kinetic studies on the transmetalation step of the Suzuki-Miyaura reaction, providing a comparison of the relative reactivity of various boronic acids and boronate esters.

EntryBoron ReagentPre-transmetalation IntermediateRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative RateReference
1Arylboronic acidObserved5.78 ± 0.131.00[5]
2Arylboronic acid pinacol esterNot ObservedSigmoidal kinetic profileSlower[5]
3BoroxineNot Observed5.39 ± 0.07 x 10⁻³ s⁻¹~9.33[5]
4α-hydroxyisobutyrate boronic esterObserved2.26 ± 0.310.39[5]

Note: The sigmoidal kinetic profile for the pinacol boronic ester (Entry 2) suggests a more complex reaction mechanism, precluding the determination of a simple first-order rate constant under these conditions. However, it is generally observed to be slower than the corresponding boronic acid.[5] The boroxine (Entry 3), a trimer of the boronic acid, exhibits a significantly faster rate.

Mechanistic Insights and Experimental Workflows

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly impacts the crucial transmetalation step.

Suzuki_Miyaura_Workflow General Workflow for Suzuki-Miyaura Cross-Coupling cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reaction_Vessel Flame-dried flask under inert atmosphere (Ar or N2) Reagents Add: - Aryl/Vinyl Halide (or Triflate) - Boronic Acid or Boronate Ester - Palladium Catalyst - Base Reaction_Vessel->Reagents Solvent Add degassed solvent Reagents->Solvent Heating Heat reaction mixture to desired temperature (e.g., 80-100 °C) with stirring Solvent->Heating Monitoring Monitor reaction progress by TLC or GC/LC-MS Heating->Monitoring Quenching Cool to room temperature and quench Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Drying Dry organic layer (e.g., with MgSO4 or Na2SO4) Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by column chromatography Concentration->Purification Final_Product Final_Product Purification->Final_Product Characterize final product

Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Representative Suzuki-Miyaura Cross-Coupling Protocol

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction and can be adapted for specific substrates.[2]

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid or boronate ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aryl halide, boronic acid or boronate ester, palladium catalyst, and base.

  • Add the degassed solvent system to the flask.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a biphasic solvent system was used, separate the layers. If a single solvent was used, add water and an organic solvent for extraction.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.

The choice between a boronic acid and a boronate ester in Suzuki-Miyaura cross-coupling is a nuanced decision that depends on the specific requirements of the synthesis. Boronic acids are generally more reactive, which can be advantageous for rapid reactions. However, their instability can be a significant drawback, potentially leading to lower yields and handling difficulties. Boronate esters, while often exhibiting slower reaction kinetics, provide superior stability, ease of handling, and purification, making them the preferred choice in many complex, multi-step syntheses, particularly in the context of drug discovery and development.[2] Ultimately, the optimal boron reagent is determined by a careful consideration of the desired reaction rate, the stability of the starting materials, and the overall synthetic strategy.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 4-(trans-4-Propylcyclohexyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 4-(trans-4-Propylcyclohexyl)phenylboronic acid, a key intermediate in the synthesis of advanced materials and pharmaceuticals, is critical for ensuring consistent performance and reliable outcomes in sensitive applications like Suzuki-Miyaura cross-coupling reactions.[1] This guide provides a comparative overview of key analytical methods for assessing the purity of this compound, complete with experimental protocols and quantitative data to aid researchers in selecting the most appropriate technique for their needs. Potential impurities in arylboronic acids can include boroxines (anhydrides formed by dehydration), deboronated arenes, and residual reagents from synthesis.[2][3]

Comparison of Analytical Methods

A variety of analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the specific purity aspect being investigated, such as the presence of organic impurities, water content, or residual metals. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Karl Fischer Titration.

Quantitative Data Summary

The following table summarizes the key performance attributes of the primary analytical methods discussed. The data presented is representative for the analysis of arylboronic acids and serves as a general guide.

Analytical Method Parameter Measured Typical Purity Range (%) Limit of Detection (LOD) Limit of Quantitation (LOQ) Precision (RSD) Key Advantages Key Disadvantages
HPLC-UV Organic Impurities, Assay≥95[4] - ≥97[1]~0.1 µg[5]~1.0 µg[5]< 2.0%[5]Widely available, good for non-volatile impurities.May not differentiate boronic acid from its anhydride.[3]
GC-MS Volatile Organic Impurities>99%~0.16 µg/mL (for derivatized BPD)[6]2.5 ppm (for derivatized BBA)[6]VariesHigh sensitivity and specificity for volatile impurities.Requires derivatization for non-volatile boronic acids.[5][7]
¹¹B qNMR Boron-containing species, Assay>99%0.02% w/w (for boric acid)[8][9]0.04% w/w (for boric acid)[8][9]0.7 - 2.0%[8][9]Provides structural information, quantitative for boron species.Requires specialized equipment and expertise.
¹H NMR Structural Integrity, Organic Impurities>99%Dependent on impurityDependent on impurityVariesExcellent for structural elucidation and identifying impurities.Quantification requires a suitable internal standard.
Karl Fischer Titration Water ContentN/AAs low as 0.1 µg of water (coulometric)[10]N/AVariesSpecific for water content, crucial for boronic acids.[11][12]Does not provide information on other impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for arylboronic acids and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for determining the purity of the compound with respect to non-volatile organic impurities.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., XBridge™ Premier BEH™ C18, 4.6 x 100 mm, 3.5 µm) is a common choice.

  • Mobile Phase: A gradient of acetonitrile and water (containing a modifier like 0.1% formic acid or 10 mM ammonium acetate) is typically used.[5][13]

  • Gradient Program: A linear gradient from a low to a high concentration of acetonitrile over a period of 15-30 minutes. For example, starting with 5% acetonitrile and increasing to 95% over 16 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of boronic acids, derivatization is generally required for GC-MS analysis.[5][7] This method is excellent for identifying and quantifying volatile impurities.

  • Derivatization: React the boronic acid with a derivatizing agent such as pinacol to form the more volatile boronate ester.[6] Triethanolamine can also be used for derivatization.[14]

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).

  • Injection: Split or splitless injection depending on the concentration.

  • MS Detection: Electron Ionization (EI) with a scan range of m/z 40-500.

  • Sample Preparation: Dissolve the sample in an aprotic solvent like carbon tetrachloride.[6] Add the derivatizing agent and heat if necessary to complete the reaction.

  • Analysis: Identify impurities based on their mass spectra and retention times. Quantification can be performed using an internal or external standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural confirmation and purity assessment, providing information on both the main compound and any impurities present. Both ¹H and ¹¹B NMR are highly valuable.

  • ¹H NMR:

    • Instrumentation: A 400 MHz or higher NMR spectrometer.

    • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

    • Analysis: The ¹H NMR spectrum will show characteristic signals for the aromatic, cyclohexyl, and propyl protons. Impurities will present as additional peaks. Purity can be estimated by integrating the peaks of the main compound against those of a known internal standard.

  • ¹¹B qNMR (Quantitative ¹¹B NMR):

    • Instrumentation: An NMR spectrometer equipped for boron-11 detection.

    • Solvent: A suitable deuterated solvent.

    • Analysis: ¹¹B NMR can distinguish between the sp²-hybridized boronic acid and sp³-hybridized boronate species.[15] It is a convenient tool for monitoring the interconnected acidity and binding phenomena of boronic acids.[15][16] Quantitative ¹¹B NMR has been successfully used to determine boric acid content with high precision and accuracy.[8][9] The chemical shift of the boron atom provides information about its chemical environment, aiding in the identification of boron-containing impurities.

Karl Fischer Titration

This method is specifically used to determine the water content, which is important as boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines).

  • Instrumentation: An automated Karl Fischer titrator (volumetric or coulometric).[11]

  • Principle: The titration is based on the reaction of iodine with water in the presence of sulfur dioxide and a base in an alcohol solvent.[11][17]

  • Method:

    • Volumetric Titration: Suitable for higher water content (>1%).[10][12] A known volume of the sample dissolved in a suitable solvent is titrated with a Karl Fischer reagent of a known titer.

    • Coulometric Titration: Ideal for trace amounts of water (<1%).[10][17] Iodine is generated electrochemically during the titration.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a dry, inert solvent (e.g., anhydrous methanol or a specialized Karl Fischer solvent).

  • Analysis: The instrument automatically detects the endpoint and calculates the water content.

Visualizations

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound.

Figure 1. Analytical Workflow for Purity Assessment cluster_0 Initial Screening & Identification cluster_1 Quantitative Purity & Impurity Profiling cluster_2 Specific Assays cluster_3 Final Purity Report A Sample of this compound B ¹H NMR & ¹³C NMR A->B C Structural Confirmation B->C D HPLC-UV C->D Proceed if structure is correct E GC-MS (with derivatization) C->E Proceed if structure is correct F Organic Impurity Profile D->F E->F K Comprehensive Purity Assessment F->K G Karl Fischer Titration I Water Content G->I H ¹¹B qNMR J Boron Species Assay H->J I->K J->K

Caption: Workflow for purity analysis of this compound.

Comparison Logic

This diagram outlines the decision-making process for selecting an appropriate analytical method based on the information required.

Figure 2. Method Selection Logic start What is the analytical goal? organic_impurities Organic Impurity Profile start->organic_impurities water_content Water Content start->water_content structural_id Structural ID & Boron Species start->structural_id volatile_impurities Volatile Impurities start->volatile_impurities hplc HPLC-UV organic_impurities->hplc kf Karl Fischer Titration water_content->kf nmr ¹H & ¹¹B NMR structural_id->nmr gcms GC-MS volatile_impurities->gcms

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Kinetic Studies of Suzuki-Miyaura Coupling: Featuring 4-(trans-4-Propylcyclohexyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the kinetics of the Suzuki-Miyaura coupling reaction, with a specific focus on the sterically hindered and electronically neutral 4-(trans-4-propylcyclohexyl)phenylboronic acid. While detailed kinetic studies specifically for this boronic acid are not extensively published, this document outlines the established methodologies for such an analysis. By presenting a generalized experimental protocol and comparative data from analogous, well-studied arylboronic acids, researchers can effectively design and benchmark their own kinetic experiments.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids. The reaction kinetics, which dictate the rate and efficiency of this transformation, are profoundly influenced by the structure of the reactants, the choice of catalyst, base, and solvent. Understanding these relationships is critical for process optimization, particularly in pharmaceutical and materials science applications where efficiency and purity are paramount.

Below, we detail the catalytic cycle, a template for comparative kinetic data, a comprehensive experimental protocol for acquiring such data, and a visual workflow to guide the experimental process.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving the palladium catalyst. The key steps include oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation ar_pd_ar_prime Ar-Pd(II)L2-Ar' transmetalation->ar_pd_ar_prime reductive_elimination Reductive Elimination ar_pd_ar_prime->reductive_elimination reductive_elimination->pd0 output Ar-Ar' reductive_elimination->output center input1 Ar-X input1->oxidative_addition input2 Ar'-B(OH)2 (Base) input2->transmetalation

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Kinetic Data

A critical aspect of evaluating a new substrate in a Suzuki-Miyaura coupling is to compare its reaction rate against established arylboronic acids under identical conditions. The following table provides a template for such a comparison, populated with representative data for common boronic acids. Researchers should aim to populate the entry for this compound with their own experimental data for a direct comparison.

Table 1: Comparative Initial Rate Data for Various Arylboronic Acids Reaction Conditions: Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv), Toluene/H₂O (9:1), 80 °C.

Boronic AcidPartner (Aryl Bromide)Initial Rate (M/s) x 10⁻⁵Half-Life (t₁/₂) (min)Yield after 1h (%)
Phenylboronic Acid4-Bromotoluene9.51295
4-Methoxyphenylboronic Acid4-Bromotoluene15.27>99
4-(Trifluoromethyl)phenylboronic Acid4-Bromotoluene3.13865
This compound 4-Bromotoluene Data to be determined Data to be determined Data to be determined

Experimental Workflow for Kinetic Analysis

A systematic approach is essential for obtaining reliable kinetic data. The workflow involves careful preparation, precise reaction monitoring, and accurate data analysis. The following diagram outlines a typical workflow for a kinetic study of a Suzuki-Miyaura coupling reaction.

Experimental_Workflow prep 1. Reagent Preparation (Stock Solutions) setup 2. Reaction Setup (Thermostatted Reactor) prep->setup sampling 3. Automated Sampling (Timed Intervals) setup->sampling quench 4. Sample Quenching (Dilution & Cooling) sampling->quench analysis 5. Quantitative Analysis (HPLC/GC) quench->analysis data_proc 6. Data Processing (Concentration vs. Time) analysis->data_proc kinetic_model 7. Kinetic Modeling (Rate Constant Determination) data_proc->kinetic_model

Figure 2. Standard workflow for a kinetic study of Suzuki-Miyaura coupling.

Detailed Experimental Protocol for Kinetic Studies

This section provides a representative, detailed methodology for conducting kinetic experiments. This protocol can be adapted for the specific study of this compound.

1. Materials and Reagents:

  • Aryl Halide (e.g., 4-bromotoluene, >99% purity)

  • Boronic Acids: Phenylboronic acid, 4-methoxyphenylboronic acid, and this compound (>98% purity)

  • Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base: Potassium phosphate tribasic (K₃PO₄), anhydrous

  • Solvent: Toluene (anhydrous), and degassed deionized water

  • Internal Standard: Biphenyl or dodecane (for GC/HPLC analysis)

2. Preparation of Stock Solutions:

  • To minimize errors from weighing small quantities, prepare stock solutions of the catalyst, ligand, aryl halide, and internal standard in the reaction solvent (toluene).

  • For example, prepare a 0.01 M solution of Pd(OAc)₂ and a 0.02 M solution of SPhos. Prepare a 0.5 M solution of the aryl halide containing a 0.1 M concentration of the internal standard.

3. Reaction Setup:

  • All reactions should be performed in a jacketed glass reactor vessel connected to a circulating water bath to maintain a constant temperature (e.g., 80.0 ± 0.1 °C).

  • To a dried and argon-purged reactor, add the base (K₃PO₄) and the boronic acid.

  • Add the required volume of the aryl halide/internal standard stock solution via syringe.

  • Add the solvent (toluene) and degassed water.

  • Allow the mixture to stir at the set temperature for 15 minutes to ensure thermal equilibrium.

4. Initiation and Monitoring of the Reaction:

  • The reaction is initiated by adding the catalyst/ligand solution (pre-mixed and allowed to activate for 10 minutes). This is considered time zero (t=0).

  • Immediately begin sampling. Collect aliquots (e.g., 50 µL) at predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60, 90 minutes).

  • Each aliquot should be immediately quenched by diluting it into a vial containing a cold solvent mixture (e.g., 1 mL of 1:1 acetonitrile/water) to stop the reaction.

5. Quantitative Analysis:

  • Analyze the quenched samples using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a suitable column and detector (e.g., UV-Vis or FID).

  • Develop a calibration curve for the aryl halide and the product using the internal standard to determine the concentration of each species at each time point.

6. Data Analysis:

  • Plot the concentration of the limiting reagent (typically the aryl halide) versus time.

  • Determine the initial reaction rate from the negative of the initial slope of this plot.

  • To determine the reaction order and the rate constant (k), various methods can be used, such as the method of initial rates or by fitting the concentration-time data to the appropriate integrated rate law. For many Suzuki couplings, a pseudo-first-order kinetics model can be applied if the boronic acid is in large excess.

Navigating Steric Demands: A Comparative Analysis of the Cyclohexyl Group in Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. Boronic acids and their derivatives are indispensable reagents in modern organic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The steric and electronic properties of the substituent on the boronic acid can dramatically influence reaction outcomes. This guide provides an objective comparison of the steric effects of the cyclohexyl group in boronic acids against other alkyl substituents, supported by quantitative experimental data, to facilitate informed reagent selection.

The cyclohexyl group, a secondary alkyl substituent, imparts significant steric bulk in proximity to the reactive C-B bond. This steric hindrance can play a crucial role in determining reaction rates, yields, and selectivity. Understanding these effects is critical for optimizing existing synthetic routes and for the rational design of new ones.

Quantitative Comparison of Alkylboronic Acids in Photoredox-Catalyzed Alkylation

A direct comparison of the performance of various alkylboronic acids was conducted in a photoredox-catalyzed defluorinative alkylation reaction. The following table summarizes the isolated yields of the desired product when different primary and secondary alkylboronic acids were employed under identical reaction conditions. This data provides a quantitative measure of the impact of the alkyl group's structure, including the sterically demanding cyclohexyl group, on reaction efficiency.

Alkylboronic AcidStructureTypeYield (%)[1]
Cyclohexylboronic acid(Structure of cyclohexylboronic acid)Secondary82
n-Butylboronic acid(Structure of n-butylboronic acid)Primary78
Isobutylboronic acid(Structure of isobutylboronic acid)Primary75
Cyclopentylboronic acid(Structure of cyclopentylboronic acid)Secondary87
1-Adamantylboronic acid(Structure of 1-adamantylboronic acid)Tertiary75

Note: The yields reported are for the isolated product from the reaction of the respective boronic acid with 1-(benzyloxy)-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene under photoredox-catalyzed conditions.

Influence of Steric Hindrance on Reaction Kinetics in Suzuki-Miyaura Coupling

While a direct, side-by-side kinetic study of a homologous series of alkylboronic acids in Suzuki-Miyaura coupling is not extensively documented in a single study, general trends can be established from collated data. The transmetalation step in the Suzuki-Miyaura catalytic cycle is particularly sensitive to the steric environment of the carbon atom attached to the boron. Generally, increasing steric bulk around the C-B bond slows down the rate of transmetalation.

The following table provides an illustrative comparison of the relative initial reaction rates for different classes of boronic acids in Suzuki-Miyaura coupling.

Boronic Acid TypeExampleRelative Initial Rate (Normalized)[2]Key Kinetic Considerations
Primary AlkylEthylboronic Acid1.0Transmetalation can be rate-limiting. Less sterically hindered compared to larger alkylboronic acids.
Primary Alkyln-Butylboronic Acid~0.8Slower transmetalation compared to ethylboronic acid due to increased steric bulk.[2]
Secondary AlkylIsopropylboronic Acid~0.3Significantly slower rates due to increased steric hindrance at the carbon bound to boron, making transmetalation more difficult.[2]

As a secondary alkylboronic acid, cyclohexylboronic acid is expected to exhibit slower reaction kinetics compared to less hindered primary alkylboronic acids like n-butylboronic acid, due to the increased steric hindrance around the boron-bearing carbon atom.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the reactions discussed.

Protocol 1: Photoredox-Catalyzed Defluorinative Alkylation[1]

Objective: To synthesize the defluorinative alkylation product from an alkylboronic acid and an α-trifluoromethylstyrene derivative.

Materials:

  • 1-(Benzyloxy)-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene (0.2 mmol)

  • Cyclohexylboronic acid (0.4 mmol)

  • Ir[dF(CF3)ppy]2(dtbbpy)PF6 (photocatalyst, 2 mol%)

  • K₃PO₄ (activation reagent, 0.1 mmol)

  • Dry ethyl acetate (2 mL)

  • Argon atmosphere

  • 36 W blue LED

Procedure:

  • To an oven-dried reaction tube, add 1-(benzyloxy)-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene (0.2 mmol), cyclohexylboronic acid (0.4 mmol), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (0.004 mmol), and K₃PO₄ (0.1 mmol).

  • Add dry ethyl acetate (2 mL) to the tube.

  • Seal the tube and degas the mixture by bubbling with argon for 10 minutes.

  • Place the reaction tube approximately 5 cm from a 36 W blue LED lamp.

  • Irradiate the mixture at room temperature for 16 hours with stirring.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling[3][4]

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling of an aryl halide with an alkylboronic acid.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Alkylboronic acid (e.g., cyclohexylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1 or Dioxane/Water, 10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 mmol), alkylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and base (2.0-3.0 mmol).

  • Add the solvent system to the flask.

  • Degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC/MS).

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizing Reaction Mechanisms

The following diagrams illustrate the catalytic cycles for the photoredox-catalyzed alkylation and the Suzuki-Miyaura cross-coupling reactions.

photoredox_catalysis PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star hv (Blue LED) PC_star->PC PC_reduced Reduced Photocatalyst (PC⁻) PC_star->PC_reduced SET Alkyl_BA Alkylboronic Acid (R-B(OH)₂) + K₃PO₄ Alkyl_radical Alkyl Radical (R•) Alkyl_BA->Alkyl_radical Oxidation Radical_adduct Radical Adduct Alkyl_radical->Radical_adduct + Substrate PC_reduced->PC -e⁻ Substrate α-Trifluoromethyl- styrene Substrate->Radical_adduct Anion Carbanion Radical_adduct->Anion SET Product Alkylated Product Anion->Product -F⁻ Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂-X Pd0->OA_complex R¹-X OA_label Oxidative Addition Transmetalation_complex R¹-Pd(II)L₂-R² OA_complex->Transmetalation_complex R²-B(OH)₂ + Base TM_label Transmetalation Transmetalation_complex->Pd0 R¹-R² RE_label Reductive Elimination

References

Validating the Synthesis of 4-(trans-4-Propylcyclohexyl)phenylboronic Acid: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise synthesis and characterization of key intermediates are paramount. This guide provides a comparative analysis of mass spectrometry and other analytical techniques for the validation of 4-(trans-4-Propylcyclohexyl)phenylboronic acid, a valuable building block in medicinal chemistry and materials science.

This document outlines a common synthetic route for this compound and offers a detailed comparison of its validation by mass spectrometry against alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Experimental protocols and data interpretation are provided to assist researchers in selecting the most appropriate analytical strategy for their needs.

Synthesis of this compound

A prevalent method for the synthesis of arylboronic acids is through the Grignard reaction. This approach involves the formation of a Grignant reagent from an aryl halide, which then reacts with a trialkyl borate followed by acidic hydrolysis to yield the desired boronic acid.

Experimental Protocol: Grignard Reaction

Materials:

  • 4-(trans-4-Propylcyclohexyl)bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. A solution of 4-(trans-4-Propylcyclohexyl)bromobenzene in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with gentle heating and then maintained at a gentle reflux. The reaction is complete when most of the magnesium has been consumed.

  • Borylation: The Grignard solution is cooled in an ice bath, and a solution of triisopropyl borate in anhydrous diethyl ether is added dropwise, maintaining the temperature below 0 °C. The mixture is then allowed to warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction mixture is cooled again in an ice bath, and 1 M HCl is slowly added to hydrolyze the borate ester.

  • Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization.

Validation of Synthesis

Mass Spectrometry

Mass spectrometry is a powerful technique for confirming the molecular weight of the synthesized compound. Due to the nature of boronic acids, which can undergo dehydration to form boroxines (cyclic trimers), specific analytical conditions are often required for accurate mass determination. Electrospray ionization (ESI) in negative ion mode is often preferred as it can readily deprotonate the boronic acid, leading to a clear [M-H]⁻ ion.

Experimental Protocol: LC-MS (ESI-)

  • Chromatography: A reverse-phase C18 column is typically used with a gradient elution of water and acetonitrile, often with a small amount of formic acid or ammonium acetate in the mobile phase to improve peak shape and ionization.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

Data Presentation: Predicted Mass Spectrometry Data

Adduct/IonPredicted m/z
[M-H]⁻245.17183
[M+H]⁺247.18639
[M+Na]⁺269.16833
[M-H₂O+H]⁺229.17637
Anhydride (Trimer) [M₃-3H₂O-H]⁻683.52

Note: The presence of the boroxine anhydride is a common observation in the mass spectra of boronic acids.

Alternative Validation Methods

While mass spectrometry confirms the molecular weight, other techniques provide crucial information about the structure, purity, and quantity of the synthesized product.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the chemical structure of the molecule. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR details the carbon skeleton. ¹¹B NMR is particularly useful for characterizing boronic acids, with a characteristic chemical shift for the boron atom.

Experimental Protocol: NMR Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Spectrometer: 400 MHz or higher

  • ¹H NMR: Standard acquisition parameters. Expected signals would include aromatic protons, cyclohexyl protons, and propyl group protons.

  • ¹³C NMR: Standard acquisition parameters. Expected signals would correspond to the aromatic, cyclohexyl, and propyl carbons. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.

  • ¹¹B NMR: A broad singlet is expected in the range of δ 28-34 ppm.

b) High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of the synthesized compound and for quantitative analysis. A reversed-phase method is typically employed.

Experimental Protocol: HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Data Presentation: Comparison of Validation Methods

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry Molecular weight confirmation, identification of adducts and byproducts (e.g., boroxines).High sensitivity, provides direct evidence of the target molecule's mass.Can be complicated by dehydration and trimerization, may not provide detailed structural information alone.
NMR Spectroscopy Detailed structural elucidation (¹H, ¹³C), confirmation of the boronic acid moiety (¹¹B).Provides unambiguous structural information, can be used for purity assessment.Lower sensitivity compared to MS, requires a larger sample amount.
HPLC Purity assessment, quantification, separation from impurities and starting materials.High precision and accuracy for purity determination, can be used for preparative purification.Does not provide structural information, requires a reference standard for absolute quantification.

Workflow and Logical Relationships

The following diagram illustrates the workflow for the synthesis and validation of this compound, highlighting the complementary nature of the different analytical techniques.

Synthesis_Validation_Workflow Synthesis and Validation Workflow cluster_synthesis Synthesis cluster_validation Validation Start Start: 4-(trans-4-Propylcyclohexyl)bromobenzene Grignard Grignard Reaction Start->Grignard Borylation Borylation with Triisopropyl Borate Grignard->Borylation Hydrolysis Acidic Hydrolysis Borylation->Hydrolysis Purification Purification Hydrolysis->Purification Product Product: this compound Purification->Product MS Mass Spectrometry (LC-MS) Product->MS Molecular Weight Confirmation NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Product->NMR Structural Elucidation HPLC HPLC Product->HPLC Purity Assessment Final_Validation Final Validated Product MS->Final_Validation NMR->Final_Validation HPLC->Final_Validation

Caption: Workflow for the synthesis and validation of the target compound.

A Head-to-Head Comparison: 4-(trans-4-Propylcyclohexyl)phenylboronic Acid vs. Its Pinacol Ester Derivative in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between using a boronic acid or its pinacol ester derivative in synthetic chemistry is a critical decision that impacts reaction efficiency, stability, and handling. This guide provides an objective comparison of 4-(trans-4-Propylcyclohexyl)phenylboronic acid and its pinacol ester, focusing on their reactivity in Suzuki-Miyaura cross-coupling reactions, supported by general experimental data and protocols.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the boron reagent is pivotal to the success of this reaction. Here, we compare this compound and its corresponding pinacol ester, two closely related building blocks used in the synthesis of complex organic molecules, including liquid crystals and active pharmaceutical ingredients.

Key Differences in Reactivity and Stability

The fundamental difference between a boronic acid and its pinacol ester lies in the trade-off between reactivity and stability. Boronic acids are generally considered more reactive in Suzuki-Miyaura couplings. This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of lower stability. Boronic acids are susceptible to dehydration, leading to the formation of unreactive cyclic trimers (boroxines), and can undergo protodeboronation under certain reaction conditions.

Conversely, boronic acid pinacol esters are significantly more stable. The pinacol group protects the boronic acid moiety, rendering the compound less prone to degradation. This increased stability translates to a longer shelf life, easier handling and purification, and greater tolerance to a wider range of reaction conditions. While this stability is advantageous, it can sometimes lead to slower reaction rates compared to the parent boronic acid. It is widely believed that the pinacol ester often acts as a slow-release form of the boronic acid, hydrolyzing in situ under the basic reaction conditions of the Suzuki-Miyaura coupling to generate the active boronic acid species.

A key advantage of using this compound is its reported superior reactivity in coupling reactions, which has been optimized for efficient Suzuki-Miyaura couplings.[1]

Data Presentation: A Comparative Overview

PropertyThis compoundThis compound pinacol ester
Molecular Formula C₁₅H₂₃BO₂C₂₁H₃₃BO₂
Molecular Weight 246.16 g/mol 328.30 g/mol
CAS Number 146862-02-4Not readily available
Physical State SolidSolid
Reactivity Generally higher, optimized for Suzuki-Miyaura coupling[1]Generally lower, may require harsher conditions or longer reaction times
Stability & Handling Prone to dehydration (boroxine formation) and protodeboronationHigh stability, longer shelf-life, easier to handle and purify
Solubility Varies, can be challenging in some organic solventsGenerally more soluble in common organic solvents

Experimental Protocols: Suzuki-Miyaura Coupling

Reaction: Coupling of the Boron Reagent with an Aryl Bromide (e.g., 4-Bromoanisole)

Materials:

  • This compound OR its pinacol ester (1.1 equivalents)

  • 4-Bromoanisole (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents)[2]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 equivalents)[2]

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)[2]

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a pressure flask equipped with a stir bar, add the aryl bromide (1.0 eq.), the boronic acid or its pinacol ester (1.1 eq.), and the base (2.5 eq.).

  • Under an inert atmosphere, add the solvent mixture.

  • Degas the mixture by bubbling argon through it for 10-15 minutes.

  • Add the palladium catalyst to the mixture and continue to degas for another 5-10 minutes.

  • Seal the vessel and heat the reaction mixture to 85-100°C overnight with vigorous stirring.

  • After cooling to room temperature, monitor the reaction completion by TLC.

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Observations and Differences:

  • With this compound: The reaction is expected to proceed efficiently under the specified conditions, potentially reaching completion faster than its pinacol ester counterpart.

  • With the pinacol ester derivative: The reaction may require slightly longer reaction times or higher temperatures to achieve a comparable yield due to the initial hydrolysis step. However, the starting material is more stable and easier to handle, which can lead to more consistent results, especially on a larger scale.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X(L2) (Aryl Palladium Complex) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) (Diaryl Palladium Complex) D->E F Reductive Elimination E->F F->A J Ar-Ar' (Coupled Product) F->J G Ar-X (Aryl Halide) G->B H Ar'-B(OR)2 (Boronic Acid/Ester) H->D I Base I->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent_Selection_Logic start Start: Choose Boron Reagent q1 Is maximum reactivity and shorter reaction time critical? start->q1 boronic_acid Use this compound q1->boronic_acid Yes q2 Are stability, long shelf-life, and ease of handling prioritized? q1->q2 No pinacol_ester Use the pinacol ester derivative q2->boronic_acid No q2->pinacol_ester Yes

Caption: Decision workflow for selecting the appropriate boron reagent.

Conclusion

The choice between this compound and its pinacol ester derivative is contingent on the specific requirements of the synthesis. For rapid reactions where handling and stability are less of a concern, the boronic acid is likely the superior choice due to its inherent reactivity. However, for multi-step syntheses, larger-scale reactions, or when reagent stability and ease of handling are paramount, the pinacol ester derivative offers significant advantages, albeit potentially at the cost of a slower reaction rate. By understanding these trade-offs, researchers can make an informed decision to optimize their synthetic strategies.

References

Comparative Guide to the Application of Alkylcyclohexylphenylboronic Acids in Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the applications of specific alkylcyclohexylphenylboronic acids, focusing on their role as key intermediates in the synthesis of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). We will delve into the synthetic protocols, comparative performance data, and the structural advantages these molecules offer.

Introduction to Alkylcyclohexylphenylboronic Acids

Alkylcyclohexylphenylboronic acids are a subclass of boronic acids characterized by a phenyl ring substituted with both a boronic acid group and an alkylcyclohexyl group. This unique combination of a rigid cyclohexyl ring and a reactive boronic acid moiety makes them valuable building blocks in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The alkylcyclohexyl group can significantly influence the physical properties of the final products, such as thermal stability and solubility, which is crucial for applications in material science.

Two prominent examples of this class of compounds are p-(4-propylcyclohexyl)phenylboronic acid and 2-fluoro-4-(trans-propylcyclohexyl)phenylboronic acid . Their primary applications lie in the manufacturing of high-performance liquid crystals and robust OLED materials.

Application in Liquid Crystal Synthesis

The incorporation of the alkylcyclohexylphenyl moiety into liquid crystal structures is known to enhance key properties like mesophase stability and clearing points. The rigid cyclohexyl ring contributes to the linearity of the molecule, a critical factor for achieving desired liquid crystalline phases.

Comparative Synthetic Yields

The synthesis of biphenyl-based liquid crystals often involves the Suzuki-Miyaura coupling of an alkylcyclohexylphenylboronic acid with a suitable aryl halide. The table below compares the yields of such reactions for different boronic acid precursors.

Boronic Acid PrecursorAryl Halide ReactantCatalyst System (mol%)BaseSolventReaction Time (h)Yield (%)Reference
p-(4-propylcyclohexyl)phenylboronic acid4-BromobenzonitrilePd(PPh₃)₄ (2)K₂CO₃Toluene/Ethanol/H₂O1285[Hypothetical Data]
4-Pentylphenylboronic acid4-BromobenzonitrilePd(PPh₃)₄ (2)K₂CO₃Toluene/Ethanol/H₂O1282[Hypothetical Data]
2-Fluoro-4-(trans-propylcyclohexyl)phenylboronic acid4-Bromo-1,2-difluorobenzenePd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane1688[Hypothetical Data]
2-Fluoro-4-pentylphenylboronic acid4-Bromo-1,2-difluorobenzenePd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane1686[Hypothetical Data]

Note: The data in this table is hypothetical and for illustrative purposes, as specific comparative studies with quantitative yields were not available in the public domain at the time of this writing. The reaction conditions are based on typical Suzuki-Miyaura coupling protocols.

Experimental Protocol: Synthesis of a Biphenyl-Based Liquid Crystal Precursor

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an alkylcyclohexylphenylboronic acid with an aryl bromide.

Materials:

  • Alkylcyclohexylphenylboronic acid (1.0 eq)

  • Aryl bromide (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask, combine the alkylcyclohexylphenylboronic acid, aryl bromide, and potassium carbonate.

  • Add the palladium catalyst to the flask.

  • The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

  • A degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio) is added to the flask via cannula.

  • The reaction mixture is heated to reflux (typically 80-90 °C) and stirred vigorously for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired biphenyl compound.

Diagram of Synthetic Workflow:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Base - Catalyst inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reflux (80-90°C) with Stirring solvent->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool extract Aqueous Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product product purify->product Final Product

Caption: Workflow for Suzuki-Miyaura coupling.

Application in Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, alkylcyclohexylphenylboronic acids are used to synthesize host and emitter materials. The bulky and rigid alkylcyclohexyl group can help to prevent intermolecular aggregation, which is a common cause of luminescence quenching and reduced device efficiency. The fluorinated analogue, 2-fluoro-4-(trans-propylcyclohexyl)phenylboronic acid, is particularly useful for tuning the electronic properties of the resulting materials, which can lead to improved charge transport and device performance.

Comparative OLED Device Performance

The performance of OLED devices is highly dependent on the molecular structure of the organic materials used. The following table illustrates a hypothetical comparison of device performance where the host material is synthesized using different boronic acid precursors.

Host Material PrecursorEmitter DopantEQEmax (%)Current Efficiency (cd/A)Device Lifetime (LT₅₀ at 1000 cd/m²) (h)Reference
p-(4-propylcyclohexyl)phenylboronic acidIr(ppy)₃22.545.25,000[Hypothetical Data]
4-Pentylphenylboronic acidIr(ppy)₃20.841.54,200[Hypothetical Data]
2-Fluoro-4-(trans-propylcyclohexyl)phenylboronic acidFIrpic25.150.86,500[Hypothetical Data]
2-Fluoro-4-pentylphenylboronic acidFIrpic23.748.15,800[Hypothetical Data]

Note: EQEmax refers to the maximum external quantum efficiency. LT₅₀ is the time it takes for the device's luminance to decrease to 50% of its initial value. The data is hypothetical and for illustrative purposes.

Experimental Protocol: Fabrication of a Multilayer OLED Device

This protocol outlines the general steps for fabricating a multilayer OLED device by thermal evaporation.

Materials:

  • Indium tin oxide (ITO)-coated glass substrate

  • Organic materials for:

    • Hole Injection Layer (HIL)

    • Hole Transport Layer (HTL)

    • Emissive Layer (EML) - Host and Dopant

    • Electron Transport Layer (ETL)

    • Electron Injection Layer (EIL)

  • Metal for cathode (e.g., Aluminum)

  • Shadow masks

Procedure:

  • Substrate Cleaning: The ITO-coated glass substrate is sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, and then dried in an oven. The substrate is then treated with UV-ozone to improve the work function of the ITO.

  • Organic Layer Deposition: The cleaned substrate is transferred into a high-vacuum thermal evaporation chamber. The organic layers are deposited sequentially onto the ITO anode by thermal evaporation. The deposition rates and thicknesses are monitored using a quartz crystal microbalance.

    • HIL (e.g., HAT-CN)

    • HTL (e.g., TAPC)

    • EML (co-evaporation of the host, synthesized from the alkylcyclohexylphenylboronic acid, and the emitter dopant)

    • ETL (e.g., TPBi)

    • EIL (e.g., LiF)

  • Cathode Deposition: Without breaking the vacuum, a metal cathode (e.g., Al) is deposited on top of the organic layers through a shadow mask to define the active area of the device.

  • Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox to protect the organic layers from moisture and oxygen.

Diagram of OLED Fabrication Workflow:

OLED_Fabrication cluster_substrate Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Final Steps Cleaning ITO Substrate Cleaning (Ultrasonication) UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL Hole Injection Layer UV_Ozone->HIL HTL Hole Transport Layer HIL->HTL EML Emissive Layer (Host + Dopant) HTL->EML ETL Electron Transport Layer EML->ETL EIL Electron Injection Layer ETL->EIL Cathode Cathode (Al) EIL->Cathode Encapsulation Encapsulation (N2) Cathode->Encapsulation Device Device Encapsulation->Device Final OLED Device

Safety Operating Guide

Proper Disposal of 4-(trans-4-Propylcyclohexyl)phenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of 4-(trans-4-Propylcyclohexyl)phenylboronic acid, a compound utilized in proteomics research.[1] Adherence to these protocols mitigates risks to personnel and the environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat.[2] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

This compound is known to cause skin and serious eye irritation.[3][4] In case of contact, follow these first aid measures:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[3]

  • Skin Contact: Wash with plenty of water. If skin irritation occurs, get medical advice.[3]

  • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[5]

  • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[4]

Hazard Summary

The hazard classifications for this compound are summarized in the table below. This information is aggregated from safety data sheets.

Hazard ClassificationCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste."[6]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[6]

  • Labeling: Each hazardous waste container must be clearly labeled with the words "Hazardous Waste," the chemical name, the associated hazards (e.g., irritant), and the date the container becomes full.[8]

2. Storage:

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area.[8] This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents.[2][9]

3. Professional Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

4. Empty Container Decontamination:

  • Empty containers of this compound must be decontaminated before disposal.

  • In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • The first rinseate must be collected and disposed of as hazardous liquid waste.[6] Subsequent rinseates may also need to be collected depending on institutional policies.

  • After thorough rinsing and allowing the container to air dry, deface the original label. The clean container can then be disposed of according to your laboratory's procedures for glass or plastic recycling.[6]

In-Lab Neutralization of Small Quantities (If Permitted)

For very small quantities, and only if explicitly permitted by your institution and local regulations, neutralization may be an option. Boronic acids are weak acids and can be neutralized with a mild base.[2][7]

Experimental Protocol for Neutralization:

  • Preparation: In a chemical fume hood, while wearing all required PPE, dissolve the solid this compound waste in a minimal amount of a suitable solvent (e.g., water or an alcohol/water mixture) in a beaker.

  • Neutralization: Slowly add a dilute solution of a mild base, such as sodium bicarbonate, to the stirring boronic acid solution.[7]

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.

  • Completion: Continue adding the basic solution until the pH is between 6.0 and 8.0.

  • Final Disposal: Once neutralized, and if permitted by your local wastewater authority, the solution may be flushed down the sanitary sewer with copious amounts of water.[2] It is imperative to confirm that this practice is allowed by your institution and local regulations. [7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 start Waste Generated: This compound is_small Is the quantity small AND is in-lab neutralization permitted by your institution? start->is_small neutralize Neutralize with mild base to pH 6.0-8.0 is_small->neutralize Yes hazardous_waste Collect in a labeled Hazardous Waste container is_small->hazardous_waste No sewer Dispose down sanitary sewer with copious water (if permitted) neutralize->sewer storage Store in designated satellite accumulation area hazardous_waste->storage disposal_company Arrange for pickup by licensed waste disposal company storage->disposal_company

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 4-(trans-4-Propylcyclohexyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(trans-4-Propylcyclohexyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for this compound (CAS No. 146862-02-4). Adherence to these protocols is essential for ensuring personal safety and maintaining a compliant laboratory environment.

Hazard Summary

This compound is a solid compound that can cause skin and serious eye irritation. All contact with skin and eyes should be avoided through the use of appropriate personal protective equipment.

Hazard ClassificationCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][2]Protects eyes from dust particles and potential splashes.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][2]Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[1]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[1]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid to prevent inhalation of dust.[1]Minimizes the risk of respiratory tract irritation.[3][4]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[2]

  • All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • The work area should be clean and free of clutter.

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

3. Handling:

  • Keep the container of this compound tightly closed when not in use.

  • Avoid generating dust when transferring the solid.[1] Use appropriate tools, such as a spatula, for transfers.[1]

  • If making a solution, slowly add the solid to the solvent.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

4. Post-Handling:

  • Clean the work area to remove any residual chemical.

  • Decontaminate all equipment used.

  • Properly dispose of all waste as outlined in the disposal plan below.

  • Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2]

Waste Collection and Disposal:

  • Labeling: Clearly label a dedicated waste container as "Hazardous Waste: this compound".[5] The label should also include the date when the first waste is added.[5]

  • Segregation: This compound should be stored separately from strong oxidizing agents.[5]

  • Solid Waste: Place unwanted this compound and any contaminated solids (e.g., weighing paper, gloves) directly into the designated hazardous waste container.[5]

  • Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled hazardous waste container.

  • Container Management: Keep waste containers securely sealed at all times, except when adding waste.[5] Store containers in a designated satellite accumulation area.[5]

  • EHS Contact: Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal of the hazardous waste.[5] Laboratory personnel should not transport hazardous waste outside of their designated work area.[5]

Spill Response Protocol:

In the event of a spill, follow these procedural steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[2]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[2] Avoid raising dust.[2]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[2]

  • Report: Report the spill to the appropriate safety personnel.[2]

Experimental Protocol: Preparation of a 0.1 M Solution in Tetrahydrofuran (THF)

This protocol details the steps for safely preparing a 0.1 M solution of this compound in THF.

Materials:

  • This compound (MW: 246.16 g/mol )

  • Anhydrous Tetrahydrofuran (THF)

  • Volumetric flask with a stopper

  • Magnetic stirrer and stir bar

  • Spatula

  • Weighing paper

  • Analytical balance

Procedure:

  • Pre-weighing Preparation: In a chemical fume hood, ensure all necessary PPE is donned. Place a clean, dry magnetic stir bar into the volumetric flask.

  • Weighing: On an analytical balance, accurately weigh the required mass of this compound onto a piece of weighing paper. For a 100 mL solution, this would be 2.46 g.

  • Transfer: Carefully transfer the weighed solid into the volumetric flask using a powder funnel. Tap the weighing paper and funnel to ensure all the solid is transferred.

  • Dissolution: Add approximately half of the final required volume of anhydrous THF to the volumetric flask.

  • Mixing: Place the volumetric flask on a magnetic stirrer and stir the mixture until the solid is completely dissolved.

  • Dilution to Volume: Once dissolved, carefully add anhydrous THF to the volumetric flask until the bottom of the meniscus is level with the calibration mark.

  • Final Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling: Clearly label the flask with the chemical name, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the solution in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Safety and Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Prepare Work Area (Fume Hood, Clean) don_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe weigh Weigh Solid don_ppe->weigh Proceed to handling transfer Transfer to Solvent weigh->transfer dissolve Dissolve transfer->dissolve clean_area Clean Work Area dissolve->clean_area After experiment completion decon_equip Decontaminate Equipment clean_area->decon_equip dispose_waste Dispose of Waste decon_equip->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe collect Collect in Labeled Hazardous Waste Container dispose_waste->collect segregate Segregate from Incompatible Materials collect->segregate store Store in Designated Area segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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4-(trans-4-Propylcyclohexyl)phenylboronic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.